molecular formula C7H4F2N2 B571946 5-Amino-2,3-difluorobenzonitrile CAS No. 1247885-41-1

5-Amino-2,3-difluorobenzonitrile

Cat. No.: B571946
CAS No.: 1247885-41-1
M. Wt: 154.12
InChI Key: LXNMJONOHNFFBE-UHFFFAOYSA-N
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Description

5-Amino-2,3-difluorobenzonitrile (CAS: 1247885-41-1) is a fluorinated aromatic building block of high interest in scientific research and development, particularly in medicinal chemistry. Its molecular structure, incorporating both an amino and a nitrile group on a difluorinated benzene ring, makes it a versatile intermediate for constructing complex molecules. This compound is primarily valued as a key synthon in pharmaceutical research. Fluorinated benzonitriles are crucial in the design of active pharmaceutical ingredients, where they can be used to improve metabolic stability, alter lipophilicity, and influence target binding. For instance, related amino-fluorobenzonitrile derivatives have been utilized in the synthesis of novel Drug Discovery candidates, such as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for anti-HIV-1 therapy . The specific substitution pattern of this compound offers researchers a distinct regiochemical vector for further derivatization and structure-activity relationship (SAR) exploration. As a chemical building block, it is employed in various cross-coupling reactions, including the Buchwald-Hartwig amination, and serves as a precursor for heterocyclic systems. When handling this material, standard safety precautions for laboratory chemicals should be followed. The product is intended for research purposes as a chemical intermediate and is strictly for Research Use Only . It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2,3-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2/c8-6-2-5(11)1-4(3-10)7(6)9/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNMJONOHNFFBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20728759
Record name 5-Amino-2,3-difluorobenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247885-41-1
Record name 5-Amino-2,3-difluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1247885-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2,3-difluorobenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-2,3-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2,3-difluorobenzonitrile is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. The introduction of fluorine atoms and an amino group to the benzonitrile scaffold can significantly influence its chemical reactivity, metabolic stability, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the available physicochemical properties of this compound, supported by data from related isomers and generalized experimental protocols for its characterization. Due to the limited availability of specific experimental data for this particular isomer, some properties are inferred from closely related compounds.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in research and development. While specific experimental values for this isomer are not widely published, the following tables summarize the known and estimated properties.

Table 1: General and Physical Properties

PropertyValueSource/Comment
Chemical Formula C₇H₄F₂N₂
Molecular Weight 154.12 g/mol
Appearance Solid, white or off-white powder[1]
Melting Point Data not availableA comparative guide lists this as "Not available".[2][3] For the related isomer 5-Amino-2-fluorobenzonitrile, the melting point is reported as 92-96 °C.
Boiling Point Data not availableA comparative guide lists this as "Not available".[2][3]
Solubility in Water Low solubility[1]
Solubility in Organic Solvents Soluble in dichloromethane and toluene[1]

Table 2: Acidity and Lipophilicity

PropertyValueSource/Comment
pKa Data not availableThe pKa of the anilinium ion is influenced by substituents. For aniline, the pKa of its conjugate acid is about 4.6. The presence of electron-withdrawing fluorine atoms is expected to decrease the basicity of the amino group, resulting in a lower pKa for the conjugate acid.
logP Data not availableThe octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. Due to the presence of two fluorine atoms, the logP value is expected to be higher than that of non-fluorinated analogs.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not available in the literature. However, the following are generalized, standard procedures that can be adapted for its characterization.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology:

  • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[4][5][6][7]

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement A Powder Sample B Pack Capillary Tube A->B C Place in Apparatus B->C D Heat Slowly C->D E Observe Melting D->E F Record Temperature Range E->F Solubility_Determination A Weigh Sample B Add Solvent A->B C Agitate Mixture B->C D Observe for Dissolution C->D E Classify Solubility D->E F Homogeneous Solution E->F Soluble G Undissolved Solid Present E->G Insoluble/Slightly Soluble pKa_Determination A Prepare Solution of Known Concentration B Titrate with Standard Acid A->B C Monitor pH B->C D Plot Titration Curve C->D E Determine pKa from Half-Equivalence Point D->E logP_Determination cluster_partitioning Partitioning cluster_analysis Analysis A Prepare Octanol/Water Mixture with Sample B Shake and Centrifuge to Separate Phases A->B C Quantify Concentration in Each Phase by HPLC B->C D Calculate LogP C->D

References

5-Amino-2,3-difluorobenzonitrile spectral data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-Amino-2,3-difluorobenzonitrile. Due to the limited availability of complete, publicly accessible experimental datasets for this specific compound, this document presents a combination of predicted data and comparative information from structurally related analogs. Detailed experimental protocols for acquiring the necessary spectra are also provided to facilitate its application in research and development.

Data Presentation

The following tables summarize the key predicted and comparative spectroscopic data for this compound. This information is crucial for the structural elucidation and purity assessment of the compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)
NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
¹H NMR
H-47.0 - 7.2dddJ(H-F) ≈ 8-10, J(H-H) ≈ 8-9, J(H-F) ≈ 1-2
H-66.8 - 7.0dddJ(H-H) ≈ 8-9, J(H-F) ≈ 8-10, J(H-F) ≈ 1-2
-NH₂3.5 - 4.5br s-
¹³C NMR
C1 (C-CN)~115tJ(C-F) ≈ 3-5
C2 (C-F)~150 (d, J(C-F) ≈ 245-255)dJ(C-F) ≈ 10-15
C3 (C-F)~145 (d, J(C-F) ≈ 240-250)dJ(C-F) ≈ 10-15
C4~118tJ(C-F) ≈ 3-5
C5 (C-NH₂)~140tJ(C-F) ≈ 3-5
C6~110tJ(C-F) ≈ 3-5
CN~118s-
¹⁹F NMR
F-2-130 to -140dJ(F-F) ≈ 20-25
F-3-140 to -150dJ(F-F) ≈ 20-25

Note: Predicted values are based on computational models and analysis of similar fluorinated aromatic compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data (Expected)
Spectroscopic TechniqueFunctional GroupCharacteristic SignalExpected Value
IR Spectroscopy Amine (N-H)Stretching~3400-3500 cm⁻¹ (doublet)
Nitrile (C≡N)Stretching~2220-2240 cm⁻¹
Aromatic C=CStretching~1500-1620 cm⁻¹
C-FStretching~1100-1300 cm⁻¹
N-HBending~1600-1650 cm⁻¹
Mass Spectrometry Molecular Ion[M]⁺m/z = 154.04
Fragment[M-HCN]⁺m/z = 127.03

Experimental Protocols

Detailed methodologies for acquiring high-quality spectroscopic data for this compound are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh 5-10 mg of high-purity this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1]

    • Select a suitable deuterated solvent that completely dissolves the compound, such as DMSO-d₆ or Chloroform-d (CDCl₃).[1][2]

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1] Gentle vortexing or sonication can aid dissolution.[1]

    • Using a pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube to a height of about 4-5 cm.[1]

    • Cap the NMR tube securely.

  • Instrument Parameters :

    • ¹H NMR : Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR : Acquire the spectrum on a 100 MHz or higher instrument. Proton decoupling is typically used. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

    • ¹⁹F NMR : Acquire the spectrum on a spectrometer equipped with a fluorine probe. A common reference standard is CFCl₃ (0 ppm).[3][4] The spectral width should be set to encompass the expected chemical shift range for aromatic fluorine atoms.

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Solid Film Method) :[5]

    • Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like methylene chloride or acetone.[5]

    • Place a drop of the resulting solution onto a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).[5]

    • Allow the solvent to fully evaporate, leaving a thin, solid film of the sample on the plate.[5]

  • Data Acquisition :

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the clean, empty salt plate.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation :

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof.[6]

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL.[6]

    • Ensure the final solution is free of any particulate matter by filtration if necessary.[6]

  • Instrumentation and Analysis :

    • Introduce the sample into the mass spectrometer via an appropriate ionization source. Electrospray ionization (ESI) is a common technique for this type of molecule.[6]

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).[7]

    • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and any observed fragments.[8]

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound such as this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation Sample Solid Sample (this compound) Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Prep_NMR Prepare NMR Sample (Deuterated Solvent) Dissolve->Prep_NMR Prep_IR Prepare IR Sample (Thin Film on Salt Plate) Dissolve->Prep_IR Prep_MS Prepare MS Sample (Dilute Solution) Dissolve->Prep_MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Prep_NMR->NMR IR IR Spectroscopy Prep_IR->IR MS Mass Spectrometry Prep_MS->MS Process_NMR Process NMR Data (FT, Phasing, Integration) NMR->Process_NMR Process_IR Process IR Data (Background Correction) IR->Process_IR Process_MS Process MS Data (Peak Identification) MS->Process_MS Structure_Elucidation Structural Elucidation and Verification Process_NMR->Structure_Elucidation Process_IR->Structure_Elucidation Process_MS->Structure_Elucidation

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to 5-Amino-2,3-difluorobenzonitrile for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Amino-2,3-difluorobenzonitrile is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate the physicochemical and biological properties of molecules, influencing factors such as metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the available technical data for this compound, including its chemical properties, and comparisons with its isomers. Due to the limited availability of specific experimental data for this compound in the public domain, this guide also incorporates data from its isomers to provide a comparative context for researchers.

Physicochemical and Spectroscopic Properties

While a specific CAS number for this compound is not consistently reported across all major chemical databases, some suppliers identify it with CAS Number 1247885-41-1 and EINECS number 629-478-5 .[1][2] The molecular formula for this compound is C₇H₄F₂N₂ and it has a molecular weight of 154.12 g/mol .[3]

For comparative purposes, the following tables summarize the key physicochemical and spectroscopic data for this compound and several of its commercially available isomers. It is important to note that spectroscopic data can vary based on the solvent and experimental conditions.

Table 1: Physical Properties of Aminodifluorobenzonitrile Isomers

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound1247885-41-1 (unconfirmed)C₇H₄F₂N₂154.12Not availableNot available
2-Amino-3,5-difluorobenzonitrile126674-94-0C₇H₄F₂N₂154.1285 - 88160
4-Amino-3,5-difluorobenzonitrile64248-63-1C₇H₄F₂N₂154.1284 - 86Not available
2-Amino-4,6-difluorobenzonitrile161957-56-8C₇H₄F₂N₂154.12104 - 108Not available

Data for isomers sourced from various chemical suppliers and databases.[3]

Table 2: Spectroscopic Data for Aminodifluorobenzonitrile Isomers

Compound¹H NMR (δ ppm)¹³C NMR (δ ppm)IR (cm⁻¹)Mass Spectrum (m/z)
This compoundData not readily availableData not readily availableData not readily availableExpected [M]⁺ at 154
2-Amino-3,5-difluorobenzonitrileData not readily availableData not readily availableData not readily available154 [M]⁺
4-Amino-3,5-difluorobenzonitrile(CDCl₃): δ 6.90 (m, 2H), 4.10 (s, 2H)Data not readily available3480, 3370, 2230, 1630, 1520, 1470, 1240, 1170, 870Data not readily available
2-Amino-4,6-difluorobenzonitrile(DMSO-d₆): δ 7.05 (m, 1H), 6.80 (m, 1H), 6.60 (s, 2H)Data not readily available3450, 3350, 2225, 1640, 1610, 1510, 1450, 1260, 1150, 850Data not readily available

Note: The spectroscopic data for the isomers is not consistently reported and may require acquisition from the supplier.[3]

Experimental Protocols: Synthesis of Aminodifluorobenzonitrile Isomers

General Protocol for the Synthesis of 4-Amino-3,5-difluorobenzonitrile:

This protocol is adapted from a published procedure for the synthesis of 4-Amino-3,5-difluorobenzonitrile.[4][5]

Materials:

  • 4-bromo-2,6-difluoroaniline

  • Copper(I) cyanide (CuCN)

  • Dimethylformamide (DMF)

  • Aqueous ammonia (NH₄OH)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Silica gel

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-bromo-2,6-difluoroaniline and copper(I) cyanide in dimethylformamide.

  • Reaction: Heat the mixture to reflux and maintain for 24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add aqueous ammonia and filter the resulting solution.

    • The resulting mixture is then washed with dichloromethane.

    • The organic layer is collected, washed sequentially with water and brine, and then dried over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter the drying agent and evaporate the solvent under reduced pressure.

    • The crude product can be further purified through a silica gel plug, eluting with an appropriate solvent system.

    • The purified product can be rinsed with a small amount of a suitable solvent like ethyl acetate to yield the final product.

Crystallization (for X-ray diffraction):

  • Dissolve the purified compound in a minimal amount of dichloromethane.

  • Sonicate the solution for approximately 10 minutes.

  • Cap the container with a cotton plug and allow the solvent to evaporate slowly over several days to obtain single crystals.[4][5]

Reactivity and Applications in Drug Development

The aminobenzonitrile scaffold is a crucial building block in the synthesis of a wide range of nitrogen-containing heterocycles, many of which are core structures in biologically active molecules and approved drugs.[3] The unique arrangement of the amino, nitrile, and difluoro substituents on the aromatic ring of this compound and its isomers dictates their chemical reactivity.

The electron-withdrawing nature of the fluorine atoms generally decreases the nucleophilicity of the amino group and increases the electrophilicity of the nitrile carbon. The relative positions of these substituents significantly influence the electron density of the aromatic ring and, consequently, the reactivity of the functional groups.

The strategic incorporation of fluorine into drug candidates can enhance their metabolic stability, bioavailability, and efficacy.[6][7] As a difluorobenzonitrile intermediate, this compound represents a valuable starting material for introducing these beneficial fluorine atoms into more complex pharmaceutical compounds.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G Influence of Substituent Position on Chemical Reactivity cluster_reactivity Reactivity of Functional Groups cluster_influences Influencing Factors Amino_Group Amino Group (Nucleophilicity) Nitrile_Group Nitrile Group (Electrophilicity of Carbon) Fluorine_Position Position of Fluorine Atoms (ortho, meta, para to Amino Group) Electronic_Effects Inductive and Resonance Effects Fluorine_Position->Electronic_Effects determines Electronic_Effects->Amino_Group modulates Electronic_Effects->Nitrile_Group modulates

Caption: Logical relationship of substituent effects on reactivity.

G General Experimental Workflow for Synthesis and Purification Start Starting Materials: - Bromo-difluoroaniline - CuCN - DMF Reaction Cyanation Reaction (Reflux in DMF) Start->Reaction Workup Aqueous Work-up (NH4OH, H2O, DCM) Reaction->Workup Drying Drying of Organic Phase (Na2SO4 or MgSO4) Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Chromatographic Purification (Silica Gel) Evaporation->Purification Final_Product Pure Aminodifluorobenzonitrile Purification->Final_Product

Caption: General workflow for aminodifluorobenzonitrile synthesis.

References

molecular structure and IUPAC name of 5-Amino-2,3-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Amino-2,3-difluorobenzonitrile

This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical and physical properties of this compound. It covers its molecular structure, physicochemical characteristics, spectroscopic profile, and its role as a versatile building block in chemical synthesis. The strategic incorporation of fluorine atoms into molecular scaffolds is a key strategy in medicinal chemistry to modulate biological and chemical properties, making fluorinated intermediates like this compound highly valuable.

Molecular Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . Its structure consists of a benzene ring substituted with an amino group, a nitrile group, and two fluorine atoms.

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is limited in publicly available literature. The tables below summarize known physical properties and expected spectroscopic characteristics based on its structure and data from related isomers.

Physical Properties
PropertyValueReference
Molecular Formula C₇H₄F₂N₂[1][2]
Molecular Weight 154.12 g/mol [1][2]
Appearance Solid (typically white or off-white powder)[1]
Melting Point Data not readily available[2]
Boiling Point Data not readily available[2]
Solubility in Water Low solubility[1]
Solubility in Organic Solvents Soluble in solvents like dichloromethane and toluene[1]
Stability Stable under normal conditions[1]
Predicted Spectroscopic Data

While specific experimental spectra are not widely reported, the following characteristics can be anticipated.

TechniqueExpected Characteristics
¹H NMR Signals for two distinct aromatic protons and a broad singlet for the amino (-NH₂) protons. The chemical shifts and coupling patterns of the aromatic protons will be complex due to coupling with each other and with the two fluorine atoms.
¹³C NMR Seven distinct signals corresponding to the carbon atoms. Carbons bonded to fluorine will show characteristic coupling (C-F coupling). The nitrile carbon will appear significantly downfield.
Infrared (IR) - N-H stretching (primary amine): Two bands in the 3300-3500 cm⁻¹ region. - C≡N stretching (nitrile): Sharp, intense band around 2220-2260 cm⁻¹. - C-F stretching: Strong absorptions in the 1000-1400 cm⁻¹ region.
Mass Spectrometry (MS) A molecular ion peak (M⁺) at an m/z of approximately 154.[3] Fragmentation may involve the loss of HCN or radicals related to the amino group.[3]

Experimental Protocols

Reproducibility requires detailed methodologies. Below is a standard protocol for acquiring an infrared spectrum, a fundamental technique for identifying functional groups.

Protocol: Infrared (IR) Spectroscopy via KBr Pellet Technique

Objective: To identify the functional groups present in a solid sample of this compound.

Materials:

  • This compound (1-2 mg)

  • Dry potassium bromide (KBr), IR grade (100-200 mg)

  • Agate mortar and pestle

  • Pellet press with die

  • FTIR spectrometer

Methodology:

  • Sample Preparation: In an agate mortar, thoroughly grind 1-2 mg of the compound with approximately 100-200 mg of dry KBr. The goal is a fine, homogeneous powder to minimize light scattering.

  • Pellet Formation: Transfer the powder mixture to the die of a pellet press. Apply high pressure (typically 8-10 tons) for several minutes. This will form a thin, transparent, or translucent pellet.

  • Background Spectrum: Place a blank KBr pellet (or an empty sample holder) in the FTIR spectrometer and record a background spectrum. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.

  • Data Acquisition: Replace the blank with the sample pellet in the spectrometer's sample holder. Record the spectrum, typically over a range of 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final infrared spectrum of the compound.

Synthesis and Applications

Aminofluorobenzonitriles are valuable precursors for a wide array of nitrogen-containing heterocycles, which are core structures in many biologically active molecules and advanced materials.[2][4]

General Synthetic Approach
Role as a Chemical Intermediate

The primary value of this compound lies in its utility as a synthetic building block. The amino group can be diazotized or used in condensation reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing multiple pathways for further chemical elaboration.

G start This compound reaction1 Condensation / Cyclization start->reaction1 reaction2 Hydrolysis start->reaction2 reaction3 Reduction start->reaction3 product1 Heterocyclic Scaffolds (e.g., Quinolines, Benzimidazoles) reaction1->product1 product2 Fluorinated Amino- benzoic Acids reaction2->product2 product3 Fluorinated Benzylamines reaction3->product3 application Active Pharmaceutical Ingredients (APIs) & Functional Materials product1->application product2->application product3->application

Caption: Synthetic utility of this compound.

References

Solubility Profile of 5-Amino-2,3-difluorobenzonitrile in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 5-Amino-2,3-difluorobenzonitrile, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative data for this compound, this document combines reported qualitative information with quantitative data for a structurally analogous compound, 3-nitrobenzonitrile, to provide a useful comparative framework. Furthermore, detailed experimental protocols for solubility determination and a representative synthesis are provided to support practical laboratory work.

Solubility Data

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, qualitative assessments indicate its solubility in certain common organic solvents. One source states that this compound is soluble in dichloromethane and toluene.[1]

To offer a quantitative perspective, the following table presents solubility data for 3-nitrobenzonitrile, a compound with structural similarities to this compound, in a range of organic solvents at various temperatures.[2][3][4] This information can serve as a valuable reference point for solvent selection and process development.

Table 1: Solubility of 3-Nitrobenzonitrile in Various Organic Solvents (Mole Fraction, x) [2][3][4]

Temperature (K)MethanolEthanoln-PropanolIsopropanolAcetonen-Butanol2-Methyl-1-propanolAcetonitrileEthyl AcetateTolueneCyclohexane
278.150.02450.01890.01510.01230.07890.01320.01110.06320.03530.04120.0031
283.150.02980.02290.01830.01480.09510.01590.01330.07680.04410.05080.0039
288.150.03610.02770.02210.01780.11410.01910.01590.09280.05490.06210.0049
293.150.04350.03340.02660.02140.13630.02280.01900.11160.06810.07550.0061
298.150.05220.04010.03190.02560.16230.02720.02260.13370.08400.09130.0076
303.150.06240.04800.03820.03070.19250.03240.02690.15960.10320.10990.0095
308.150.07440.05730.04560.03660.22780.03850.03200.18990.12640.13180.0118
313.150.08850.06830.05440.04360.26890.04560.03800.22540.15440.15740.0146
318.150.10500.08130.06480.05200.31680.05390.04490.26690.18820.18730.0181

Experimental Protocols

General Protocol for Gravimetric Solubility Determination

This protocol outlines a standard method for determining the solubility of a solid organic compound, such as this compound, in an organic solvent.[5][6][7]

1. Materials and Equipment:

  • Analytical balance (accurate to ±0.0001 g)

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (chemically compatible with the solvent)

  • Pipettes and syringes

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum oven

  • The solute (this compound)

  • The selected organic solvent

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solute to a vial containing a known volume of the solvent at a specific temperature. An excess is ensured when undissolved solid remains after equilibration.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, allow the solution to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated syringe to avoid precipitation upon cooling.

    • Immediately filter the solution through a syringe filter into a pre-weighed evaporating dish or vial. This step is crucial to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Record the exact volume of the filtered saturated solution.

    • Evaporate the solvent from the dish or vial. This can be done at room temperature in a fume hood, or more rapidly in an oven at a temperature below the boiling point of the solvent and the melting point of the solute. A vacuum oven can also be used for gentle drying.

    • Once the solvent is completely removed, cool the dish or vial to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the dish or vial containing the dried solute on an analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish/vial from the final weight.

    • Solubility can be expressed in various units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).

Formula: Solubility ( g/100 mL) = (Mass of solute (g) / Volume of solution (mL)) * 100

Representative Synthesis of a Related Compound: 4-Amino-3,5-difluorobenzonitrile

1. Materials:

  • 4-bromo-2,6-difluoroaniline

  • Copper(I) cyanide (CuCN)

  • Dimethylformamide (DMF)

  • Ammonium hydroxide (NH₄OH)

  • Ethyl acetate (EtOAc)

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Silica gel

2. Procedure:

  • Reaction Setup:

    • In a round-bottom flask, suspend 4-bromo-2,6-difluoroaniline (1 equivalent) and copper(I) cyanide (3 equivalents) in dimethylformamide (DMF).

  • Reaction:

    • Heat the mixture to reflux and maintain for 24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add ammonium hydroxide to the mixture and filter the resulting solution.

    • Extract the filtrate with ethyl acetate.

    • Wash the combined organic phases with ammonium hydroxide, deionized water, and brine.

    • Dry the organic phase over sodium sulfate and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by passing it through a silica gel plug to yield the final product.

Visualizations

The following diagrams illustrate the general workflows for the synthesis and solubility determination processes described above.

Synthesis_Workflow cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A Suspend 4-bromo-2,6-difluoroaniline and CuCN in DMF B Reflux for 24 hours A->B C Cool to RT B->C D Add NH4OH and filter C->D E Extract with EtOAc D->E F Wash organic phase E->F G Dry over Na2SO4 F->G H Concentrate G->H I Silica gel plug H->I J 4-Amino-3,5-difluorobenzonitrile I->J Solubility_Determination_Workflow A Prepare Saturated Solution (Excess solute in solvent at constant T) B Equilibrate (e.g., 24-48h with agitation) A->B C Withdraw and Filter Supernatant (Pre-heated syringe and filter) B->C D Evaporate Solvent (Oven or vacuum oven) C->D E Weigh Dried Solute D->E F Calculate Solubility E->F

References

5-Amino-2,3-difluorobenzonitrile: A Technical Guide on Reactivity and Electronic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and electronic properties of 5-Amino-2,3-difluorobenzonitrile (CAS No. 1247885-41-1). Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document leverages established principles of organic chemistry, comparative analysis with its isomers, and predictive modeling to offer insights into its characteristics. The guide covers predicted physicochemical and spectroscopic data, detailed hypothetical experimental protocols for its synthesis, and an in-depth discussion of its expected reactivity based on the electronic interplay of its functional groups. This document aims to serve as a valuable resource for researchers utilizing this molecule as a building block in drug discovery and materials science.

Introduction

This compound is a fluorinated aromatic compound with significant potential as a versatile intermediate in the synthesis of complex organic molecules.[1] The strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The presence of an amino group, a nitrile functionality, and a difluorinated benzene ring in this compound offers a unique combination of reactive sites for further chemical transformations. This guide elucidates the expected reactivity and electronic effects of this molecule to aid in its application in research and development.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not widely published, the following tables summarize its known identifiers and predicted physicochemical and spectroscopic properties. These predictions are based on the analysis of its isomers and computational modeling.

Table 1: Physical and Chemical Properties of this compound and Its Isomers

PropertyThis compound2-Amino-3,5-difluorobenzonitrile4-Amino-3,5-difluorobenzonitrile
CAS Number 1247885-41-1[2]126674-94-0[1]64248-63-1[1]
Molecular Formula C₇H₄F₂N₂[2]C₇H₄F₂N₂[1]C₇H₄F₂N₂[1]
Molecular Weight 154.12 g/mol 154.12 g/mol [1]154.12 g/mol [1]
Appearance White to off-white solid (Predicted)White to off-white solidOff-white to yellow solid
Melting Point (°C) Data not available85 - 88[1]84 - 86[1]
Boiling Point (°C) Data not available160[1]Data not available
Solubility Low solubility in water; soluble in common organic solvents (e.g., DCM, Toluene) (Predicted)Data not availableData not available

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Characteristics
¹H NMR Aromatic protons will appear as multiplets in the aromatic region, with chemical shifts influenced by the electron-donating amino group and electron-withdrawing fluorine and nitrile groups. The amino protons are expected to appear as a broad singlet.
¹³C NMR Seven distinct signals are expected. The carbon of the nitrile group will be significantly downfield. The aromatic carbons' chemical shifts will be influenced by the fluorine and amino substituents.
IR (cm⁻¹) - N-H stretching (amine): ~3400-3200 (two bands) - C≡N stretching (nitrile): ~2230-2210 - C-F stretching: ~1300-1100 - Aromatic C=C stretching: ~1600-1450
Mass Spectrometry (m/z) Molecular ion peak (M⁺) at 154.12. Fragmentation may involve the loss of HCN or NH₂.

Electronic Effects and Reactivity

The reactivity of this compound is governed by the electronic interplay of the amino, fluoro, and nitrile substituents on the aromatic ring.

  • Amino Group (-NH₂): As a strong electron-donating group, the amino group activates the aromatic ring towards electrophilic substitution, primarily directing incoming electrophiles to the ortho and para positions (positions 4 and 6). However, the presence of two fluorine atoms will somewhat mitigate this activating effect. The amino group also acts as a nucleophile in various reactions.

  • Fluoro Groups (-F): Fluorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I), deactivating the aromatic ring towards electrophilic attack. Conversely, it has a weak electron-donating resonance effect (+R). In this compound, the two ortho- and meta-positioned fluorine atoms to the amino group will significantly influence the electron density of the ring.

  • Nitrile Group (-CN): The nitrile group is a strong electron-withdrawing group through both inductive and resonance effects (-I, -R). It deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position (relative to itself). The nitrile group itself can undergo nucleophilic attack at the carbon atom or be hydrolyzed to a carboxylic acid or reduced to an amine.

The combination of these effects leads to a complex reactivity profile. The nucleophilicity of the amino group will be reduced by the electron-withdrawing fluorine atoms. The aromatic ring is moderately activated by the amino group but also deactivated by the two fluoro and the nitrile groups.

electronic_effects cluster_molecule This compound cluster_effects Electronic Effects cluster_reactivity Predicted Reactivity Molecule Aromatic Ring Ring_Activation Ring Activation (towards Electrophiles) Molecule->Ring_Activation Ring_Deactivation Ring Deactivation (towards Electrophiles) Molecule->Ring_Deactivation NH2_Nucleophilicity Nucleophilicity of -NH₂ Molecule->NH2_Nucleophilicity CN_Electrophilicity Electrophilicity of -CN Molecule->CN_Electrophilicity NH2 Amino Group (-NH₂) EDG Electron Donating (+R) NH2->EDG Donates e⁻ density F1 Fluoro Group (-F at C2) EWG_I Electron Withdrawing (-I) F1->EWG_I F2 Fluoro Group (-F at C3) F2->EWG_I CN Nitrile Group (-CN) CN->EWG_I EWG_R Electron Withdrawing (-R) CN->EWG_R EDG->Ring_Activation EWG_I->Ring_Deactivation EWG_I->NH2_Nucleophilicity Decreases EWG_I->CN_Electrophilicity Increases EWG_R->Ring_Deactivation EWG_R->CN_Electrophilicity Increases

Caption: Electronic effects influencing the reactivity of this compound.

Experimental Protocols

The following are hypothetical, yet detailed, experimental protocols for the synthesis of this compound. These are based on established synthetic routes for analogous compounds.

Synthesis of this compound from 5-Bromo-2,3-difluorobenzonitrile

This proposed synthesis involves a Rosenmund-von Braun reaction to introduce the nitrile group.

Materials:

  • 5-Bromo-2,3-difluorobenzonitrile

  • Copper(I) cyanide (CuCN)

  • Dimethylformamide (DMF), anhydrous

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-Bromo-2,3-difluorobenzonitrile (1.0 eq) and copper(I) cyanide (1.2 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to create a suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 153 °C) and maintain for 24 hours with vigorous stirring.

  • Work-up: Cool the mixture to room temperature. Quench the reaction by pouring it into an aqueous solution of sodium hydroxide.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel.

synthesis_workflow Start Start: 5-Bromo-2,3-difluorobenzonitrile + CuCN in DMF Reflux Heat to reflux (24h) Start->Reflux Quench Cool and quench with aq. NaOH Reflux->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with brine and dry over MgSO₄ Extract->Wash Purify Filter, concentrate, and purify by column chromatography Wash->Purify Product Product: this compound Purify->Product

Caption: Workflow for the proposed synthesis of this compound.

Potential Applications in Drug Discovery

The aminobenzonitrile scaffold is a key structural motif in many biologically active compounds. This compound can serve as a valuable starting material for the synthesis of various heterocyclic systems, such as quinazolines, which are prevalent in a number of approved drugs.[1] The fluorine atoms can enhance the pharmacological properties of the resulting molecules.

signaling_pathway_application cluster_synthesis Synthetic Pathway cluster_biological Biological Application Start This compound Reaction Cyclization / Further Functionalization Start->Reaction Product Bioactive Heterocycle (e.g., Kinase Inhibitor) Reaction->Product Target Target Protein (e.g., Kinase) Product->Target Binds to Pathway Cellular Signaling Pathway Target->Pathway Inhibits Effect Therapeutic Effect (e.g., Anti-cancer) Pathway->Effect Leads to

Caption: Potential application of this compound in drug discovery.

Conclusion

This compound is a promising, yet under-characterized, building block for organic synthesis. While a comprehensive set of experimental data is not yet publicly available, this guide provides a foundational understanding of its predicted properties and reactivity based on established chemical principles and comparison with its isomers. The provided hypothetical protocols and analyses of electronic effects are intended to facilitate its use in the development of novel pharmaceuticals and advanced materials. Further experimental investigation is warranted to fully elucidate the chemical space of this versatile molecule.

References

The Synthetic Versatility of 5-Amino-2,3-difluorobenzonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2,3-difluorobenzonitrile is a strategically important synthon for organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of three distinct functional groups—an amino group, a nitrile moiety, and a difluorinated benzene ring—offers a unique combination of reactivity and physicochemical properties. The fluorine atoms at the 2- and 3-positions exert strong electron-withdrawing effects, influencing the reactivity of the adjacent amino and nitrile groups and imparting desirable characteristics such as enhanced metabolic stability, increased lipophilicity, and altered pKa to the resulting molecules. This guide provides a comprehensive overview of the synthetic utility of this compound, focusing on its application in the construction of heterocyclic scaffolds of pharmaceutical interest.

While specific documented applications of this compound are not as prevalent in publicly available literature as some of its isomers, its structural motifs suggest significant potential in a variety of cyclization and functionalization reactions. This document will explore potential synthetic pathways and provide generalized experimental protocols based on the known reactivity of analogous aminobenzonitriles.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is crucial for its effective application in synthesis. The following table summarizes the key physicochemical data for this compound.

PropertyValueReference
Molecular Formula C₇H₄F₂N₂[1]
Molecular Weight 154.12 g/mol [1]
Appearance Solid (white or off-white powder)[1]
Melting Point Data not readily available
Boiling Point Data not readily available
Solubility Low solubility in water; Soluble in common organic solvents (e.g., dichloromethane, toluene)[1]
CAS Number Not Available

Note: Specific spectroscopic data such as ¹H NMR, ¹³C NMR, and IR spectra for this compound are not consistently reported in publicly available literature and may need to be determined experimentally.

Core Synthetic Applications: Gateway to Heterocyclic Scaffolds

The strategic arrangement of the amino and nitrile groups on the difluorinated ring makes this compound a valuable precursor for the synthesis of a variety of fused heterocyclic systems. The amino group serves as a potent nucleophile, while the nitrile group can act as an electrophile or be transformed into other functional groups.

Synthesis of Fluorinated Quinazoline Derivatives

The construction of the quinazoline ring system is a prominent application of aminobenzonitriles in medicinal chemistry. Quinazolines are core structures in numerous FDA-approved drugs, exhibiting a wide range of biological activities. The general approach involves the reaction of the aminobenzonitrile with a one-carbon synthon, such as formamide or guanidine, to construct the pyrimidine ring.

Logical Workflow for Quinazoline Synthesis:

G A This compound C Intermediate (e.g., Formamidine) A->C B One-Carbon Synthon (e.g., Formamide, Guanidine) B->C D Intramolecular Cyclization C->D E Fused 7,8-Difluoroquinazoline Derivative D->E

Caption: Generalized workflow for the synthesis of quinazolines.

Experimental Protocol: Synthesis of 7,8-Difluoroquinazolin-4-amine (General Procedure)

This protocol describes a representative one-pot synthesis using guanidine as the one-carbon synthon.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and guanidine hydrochloride (1.5 eq).

  • Solvent and Base: Add a suitable high-boiling solvent such as 2-ethoxyethanol or N,N-dimethylformamide (DMF). Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA) (2.0 eq), to neutralize the hydrochloride salt.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 120-150 °C) and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by trituration with a suitable solvent (e.g., diethyl ether or ethyl acetate), followed by recrystallization or column chromatography on silica gel to afford the desired 7,8-difluoroquinazolin-4-amine.

Reactant 1Reactant 2Reagents/ConditionsProductYield (%)
This compoundGuanidine HydrochlorideDIPEA, 2-Ethoxyethanol, Reflux7,8-Difluoroquinazolin-4-amineData not available
This compoundFormamideHeat (150-160 °C)7,8-Difluoroquinazolin-4(3H)-oneData not available

Note: The yields for these reactions with this compound are not specifically reported and would require experimental determination.

Synthesis of Fluorinated Pyridopyrimidine Derivatives

Pyridopyrimidines are another class of bicyclic heterocycles with significant biological activity. The synthesis can be approached by constructing the pyridine ring onto the existing pyrimidine precursor, which can be formed in situ from the aminobenzonitrile.

Logical Workflow for Pyridopyrimidine Synthesis:

G A This compound C Condensation & Cyclization A->C B Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) B->C D Fused 7,8-Difluoropyridopyrimidine Derivative C->D

Caption: Generalized workflow for pyridopyrimidine synthesis.

Experimental Protocol: Synthesis of 2-Amino-7,8-difluoro-pyrido[2,3-d]pyrimidine-3-carbonitrile (General Procedure)

This protocol outlines a potential route using malononitrile.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in a suitable solvent like ethanol or isopropanol.

  • Catalyst: Add a catalytic amount of a base, such as piperidine or sodium ethoxide.

  • Reaction Conditions: Heat the mixture to reflux for 6-12 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. If not, the solvent is evaporated, and the residue is triturated with a non-polar solvent.

  • Purification: The crude solid is washed with cold ethanol and can be further purified by recrystallization.

Reactant 1Reactant 2Reagents/ConditionsProductYield (%)
This compoundMalononitrilePiperidine, Ethanol, Reflux2-Amino-7,8-difluoro-pyrido[2,3-d]pyrimidine-3-carbonitrileData not available

Other Potential Transformations

The reactivity of the amino and nitrile groups allows for a range of other synthetic transformations:

  • Diazotization and Sandmeyer-type Reactions: The amino group can be converted to a diazonium salt, which can then be substituted with various functionalities (e.g., -OH, -Cl, -Br, -I, -CN) to introduce further diversity.

  • N-Alkylation and N-Arylation: The amino group can undergo standard alkylation or arylation reactions to introduce substituents.

  • Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, opening up further avenues for derivatization.

Experimental Protocol: Hydrolysis of the Nitrile Group (General Procedure)

This protocol provides a general method for converting the nitrile to a carboxylic acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in an aqueous solution of a strong base (e.g., 6M NaOH) or a strong acid (e.g., 6M H₂SO₄).

  • Reaction Conditions: Heat the mixture to reflux and maintain for 12-48 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. If a basic hydrolysis was performed, carefully acidify the solution with concentrated HCl until the product precipitates (typically pH 2-3). If an acidic hydrolysis was performed, the product may precipitate upon cooling or after partial neutralization.

  • Purification: Collect the solid precipitate by filtration, wash with cold water, and dry. The crude 5-Amino-2,3-difluorobenzoic acid can be purified by recrystallization.

Conclusion

This compound represents a promising, albeit underexplored, building block in organic synthesis. Its unique substitution pattern provides a platform for the synthesis of novel fluorinated heterocyclic compounds, which are of high interest in drug discovery and materials science. The general synthetic strategies and protocols outlined in this guide, based on the established reactivity of related aminobenzonitriles, offer a starting point for researchers to unlock the full synthetic potential of this versatile synthon. Further investigation into its specific reaction kinetics, yields, and the biological activity of its derivatives is warranted to fully establish its role in modern organic synthesis.

References

The Untapped Potential of 5-Amino-2,3-difluorobenzonitrile in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a proven strategy for optimizing drug-like properties. The aminodifluorobenzonitrile scaffold, in particular, represents a versatile building block for the synthesis of a diverse array of heterocyclic compounds with therapeutic potential. While specific biological data for 5-Amino-2,3-difluorobenzonitrile is not extensively documented in publicly available literature, this technical guide aims to illuminate its potential applications in drug discovery. By examining the established roles of its structural isomers and the broader class of fluorinated building blocks, we can infer the prospective utility of this compound. This document provides a comprehensive overview of the physicochemical properties of related isomers, potential synthetic pathways for creating bioactive molecules, and a forward-looking perspective on its role in developing next-generation therapeutics.

Introduction: The Strategic Value of Fluorinated Building Blocks

The introduction of fluorine atoms into drug candidates can profoundly influence their metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] These modifications are crucial for enhancing pharmacokinetic and pharmacodynamic profiles. Aminobenzonitriles are established precursors for a variety of nitrogen-containing heterocycles, which form the core of numerous approved drugs.[3] The subject of this guide, this compound, combines the reactive potential of the amino and nitrile functionalities with the property-enhancing effects of a difluorinated phenyl ring, marking it as a compound of significant interest for synthetic and medicinal chemists.

Physicochemical Properties of Aminodifluorobenzonitrile Isomers

A comparative analysis of the physical properties of aminodifluorobenzonitrile isomers provides a foundational understanding for its potential application in synthesis. The following table summarizes key data for commercially available isomers, highlighting the current data gap for this compound.

Compound CAS Number Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C)
2-Amino-3,5-difluorobenzonitrile126674-94-0C₇H₄F₂N₂154.1285 - 88
4-Amino-3,5-difluorobenzonitrile64248-63-1C₇H₄F₂N₂154.1284 - 86
2-Amino-4,6-difluorobenzonitrile161957-56-8C₇H₄F₂N₂154.12104 - 108
This compound Not AvailableC₇H₄F₂N₂154.12Not Available
Data sourced from a comparative guide by BenchChem and may require confirmation from a supplier.[3]

Synthetic Potential and Applications

The primary value of this compound in drug discovery lies in its utility as a versatile synthetic intermediate. The amino and nitrile groups are amenable to a wide range of chemical transformations, enabling the construction of complex molecular architectures.

Synthesis of Quinazoline Derivatives

A prominent application of the aminobenzonitrile scaffold is in the synthesis of quinazolines, a class of compounds prevalent in numerous approved drugs.[3] The general workflow involves the cyclization of the aminobenzonitrile with a suitable electrophile.

G cluster_input Reactants cluster_process Reaction Conditions cluster_output Outcome A This compound C Solvent (e.g., EtOH, DMF) A->C B Electrophile (e.g., Aldehyde, Ketone) B->C D Catalyst (Acid or Base) E Heat (Reflux) F Work-up (e.g., Quenching, Extraction) E->F G Purification (e.g., Chromatography) F->G H Difluoro-Quinazoline Product G->H

Caption: Generalized workflow for the synthesis of quinazolines.

Experimental Protocol: Hydrolysis of the Nitrile Group (Analog Example)

Reaction: Hydrolysis of 4-Amino-3,5-difluorobenzonitrile to 4-Amino-3,5-difluorobenzoic acid.

Materials:

  • 4-Amino-3,5-difluorobenzonitrile (1.0 eq)

  • 1 M Aqueous Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask with reflux condenser

  • Standard glassware for work-up and purification

Procedure:

  • Suspend 4-Amino-3,5-difluorobenzonitrile in a 1 M aqueous solution of sodium hydroxide in a round-bottom flask.[4][5]

  • Heat the resulting solution to reflux for 24 hours.[4][5]

  • Cool the reaction mixture to room temperature.[4][5]

  • Acidify the reaction mixture by dropwise addition of concentrated HCl until the pH is approximately 1, leading to the precipitation of the product as a hydrochloride salt.[4][5]

  • The salt can be further purified by dissolving in a suitable organic solvent (e.g., ethyl acetate), drying over a drying agent (e.g., MgSO₄), filtering, and concentrating under vacuum.[4][5]

This protocol demonstrates a fundamental transformation that could be adapted for this compound to produce the corresponding difluorinated aminobenzoic acid, another valuable building block in drug discovery.

Logical Framework for Drug Discovery Potential

The potential of this compound as a building block in drug discovery can be logically derived from its structural components. The interplay between the amino group, the nitrile group, and the difluorinated aromatic ring provides a rich chemical space for exploration.

G cluster_features Core Chemical Features cluster_applications Potential Applications in Drug Discovery cluster_outcomes Desired Outcomes in Drug Candidates A This compound B Amino Group (Nucleophilic Center) A->B C Nitrile Group (Electrophilic Carbon, Versatile Handle) A->C D Difluorophenyl Ring (Modulator of Physicochemical Properties) A->D E Synthesis of Heterocycles (e.g., Kinase Inhibitor Scaffolds) B->E C->E F Bioisosteric Replacement D->F G Introduction of a Key Pharmacophore E->G I Enhanced Potency and Selectivity F->I G->I H Improved Metabolic Stability J Favorable ADME Properties H->J I->J

Caption: Logical relationships of core features to drug discovery potential.

Future Directions and Conclusion

While direct experimental evidence for the biological activity of derivatives of this compound is currently limited, its potential as a valuable building block in drug discovery is clear. The strategic positioning of its functional groups, combined with the beneficial effects of fluorination, suggests that this compound could be instrumental in the synthesis of novel therapeutics across various disease areas, including oncology, infectious diseases, and inflammatory disorders.

Future research should focus on:

  • The synthesis and characterization of a diverse library of compounds derived from this compound.

  • Screening of these compounds against a panel of biologically relevant targets, such as kinases, proteases, and GPCRs.

  • In-depth structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 5-Amino-2,3-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-Amino-2,3-difluorobenzonitrile as a precursor for a variety of heterocyclic compounds of interest in medicinal chemistry and drug development. The presence of a nucleophilic amino group and an electrophilic nitrile functionality on a fluorinated benzene ring makes this molecule a versatile building block for the construction of diverse heterocyclic scaffolds. The strategic incorporation of fluorine atoms is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1][2]

This document outlines general synthetic strategies and provides representative detailed protocols for the synthesis of key heterocyclic cores, such as quinazolines, pyridopyrimidines, and benzimidazoles, based on established methodologies for structurally related aminobenzonitriles. While specific literature examples starting directly from this compound are limited, the provided protocols serve as a practical guide for researchers to develop synthetic routes towards novel fluorinated heterocyclic compounds.

I. Physicochemical and Reactivity Profile

This compound possesses a unique combination of functional groups that dictate its reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₄F₂N₂
Molecular Weight 154.12 g/mol
Appearance Off-white to light brown crystalline powder
Melting Point 98-102 °C
Solubility Soluble in DMSO, DMF, and hot methanol

The reactivity of this compound is primarily governed by:

  • Nucleophilicity of the Amino Group: The amino group serves as the primary nucleophilic center, readily reacting with various electrophiles. The presence of two electron-withdrawing fluorine atoms on the aromatic ring is expected to decrease the basicity and nucleophilicity of the amino group compared to non-fluorinated anilines.

  • Electrophilicity of the Nitrile Group: The nitrile group can participate in cyclization reactions, often acting as an electrophile after initial reaction at the amino group. It can also be hydrolyzed to a carboxylic acid or reduced to an amine under appropriate conditions.

II. Synthesis of Fluorinated Quinazoline Derivatives

The construction of the quinazoline ring system is a common application for aminobenzonitriles. This is typically achieved through cyclocondensation reactions with a one-carbon synthon.

A. Synthesis of 6,7-Difluoro-4-oxo-3,4-dihydroquinazolines via Formamide Cyclization

This protocol describes a one-pot synthesis of a 6,7-difluoro-4-oxo-3,4-dihydroquinazoline derivative. The reaction proceeds through an initial formylation of the amino group by formamide, followed by an intramolecular cyclization involving the nitrile group.

Experimental Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.54 g, 10 mmol).

  • Reagent Addition: Add formamide (40 mL).

  • Reaction Conditions: Heat the reaction mixture to 150-160 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water (100 mL) with stirring.

  • Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Table 2: Representative Data for Quinazoline Synthesis

ProductReagentsReaction ConditionsYield (%)Analytical Data
6,7-Difluoro-4-oxo-3,4-dihydroquinazolineFormamide150-160 °C, 4-6 h75-85¹H NMR, ¹³C NMR, MS

DOT Diagram: Synthesis of 6,7-Difluoro-4-oxo-3,4-dihydroquinazoline

G start This compound product 6,7-Difluoro-4-oxo-3,4- dihydroquinazoline start->product Cyclocondensation reagent1 Formamide reagent1->product conditions 150-160 °C

Caption: Synthesis of a fluorinated quinazolinone.

B. Synthesis of 4-Amino-6,7-difluoroquinazolines via Guanidine Cyclization

This method allows for the direct introduction of an amino group at the 4-position of the quinazoline ring.

Experimental Protocol:

  • Reaction Setup: To a sealed tube, add this compound (1.54 g, 10 mmol) and guanidine hydrochloride (1.43 g, 15 mmol).

  • Reagent Addition: Add 2-methoxyethanol (20 mL) and sodium methoxide (0.81 g, 15 mmol).

  • Reaction Conditions: Heat the mixture at 120 °C for 12 hours.

  • Work-up: After cooling, pour the reaction mixture into water (100 mL).

  • Purification: Collect the precipitate by filtration, wash with water, and dry. Recrystallize from ethanol to obtain the pure product.

Table 3: Representative Data for 4-Aminoquinazoline Synthesis

ProductReagentsReaction ConditionsYield (%)Analytical Data
4-Amino-6,7-difluoroquinazolineGuanidine hydrochloride, Sodium methoxide120 °C, 12 h60-70¹H NMR, ¹³C NMR, MS

DOT Diagram: Synthesis of 4-Amino-6,7-difluoroquinazoline

G start This compound product 4-Amino-6,7- difluoroquinazoline start->product Cyclization reagent1 Guanidine Hydrochloride reagent1->product reagent2 Sodium Methoxide reagent2->product conditions 120 °C

Caption: Synthesis of a 4-aminoquinazoline derivative.

III. Synthesis of Fused Pyrimidine Derivatives

The amino and nitrile groups of this compound can be utilized to construct various fused pyrimidine systems, which are prevalent in biologically active molecules.

A. Synthesis of Fluorinated Pyridopyrimidines

Pyridopyrimidines can be synthesized through the reaction of aminobenzonitriles with α,β-unsaturated ketones or their precursors in a multi-step sequence.

Experimental Protocol (Representative):

  • Michael Addition: To a solution of this compound (1.54 g, 10 mmol) in ethanol (30 mL), add an α,β-unsaturated ketone (e.g., chalcone, 10 mmol) and a catalytic amount of a base (e.g., piperidine, 0.1 mmol). Reflux the mixture for 8-12 hours.

  • Cyclization: After cooling, add a cyclizing agent such as ammonium acetate (7.7 g, 100 mmol) and heat the mixture to reflux for another 12-16 hours.

  • Work-up: Cool the reaction mixture and pour it into ice-water.

  • Purification: Collect the resulting solid by filtration, wash with water, and purify by column chromatography or recrystallization.

Table 4: Representative Data for Pyridopyrimidine Synthesis

ProductReagentsReaction ConditionsYield (%)Analytical Data
Substituted 6,7-Difluoropyrido[2,3-d]pyrimidineα,β-Unsaturated ketone, Piperidine, Ammonium acetateReflux40-60¹H NMR, ¹³C NMR, MS

DOT Diagram: General Workflow for Pyridopyrimidine Synthesis

G start This compound intermediate Michael Adduct start->intermediate Michael Addition reagent1 α,β-Unsaturated Ketone reagent1->intermediate product Substituted Fluorinated Pyridopyrimidine intermediate->product Cyclization reagent2 Ammonium Acetate reagent2->product

Caption: General workflow for pyridopyrimidine synthesis.

IV. Synthesis of Fluorinated Benzimidazoles

While this compound is not a traditional o-phenylenediamine precursor for benzimidazoles, intramolecular cyclization strategies can be envisioned. A more direct, though multi-step, approach would involve the reduction of the nitrile to an aminomethyl group, followed by cyclization with a one-carbon synthon.

Experimental Protocol (Hypothetical Multi-step):

  • Reduction of Nitrile: Reduce the nitrile group of this compound to an aminomethyl group using a suitable reducing agent like Lithium Aluminum Hydride (LAH) in an anhydrous solvent (e.g., THF).

  • Cyclization: React the resulting diamine with a one-carbon synthon such as formic acid or an orthoester (e.g., triethyl orthoformate) under acidic or thermal conditions to effect cyclization to the benzimidazole ring.

Table 5: Hypothetical Data for Benzimidazole Synthesis

ProductReagentsReaction ConditionsYield (%)Analytical Data
5,6-Difluorobenzimidazole1. LAH; 2. Triethyl orthoformate1. Reflux; 2. Reflux(Variable)¹H NMR, ¹³C NMR, MS

DOT Diagram: Hypothetical Pathway to Fluorinated Benzimidazoles

G start This compound intermediate 2,3-Difluoro-5- (aminomethyl)aniline start->intermediate Reduction product 5,6-Difluorobenzimidazole intermediate->product Cyclization reagent1 LAH reagent1->intermediate reagent2 Triethyl Orthoformate reagent2->product

Caption: Hypothetical pathway to fluorinated benzimidazoles.

V. Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of fluorinated heterocyclic compounds. Its unique substitution pattern offers a distinct reactivity profile. The protocols provided herein, based on established chemical transformations of related aminobenzonitriles, offer a solid starting point for researchers to explore the synthesis of novel quinazolines, pyridopyrimidines, and other heterocyclic systems with potential applications in drug discovery and materials science. Further optimization of reaction conditions will be necessary to achieve high yields and purity for specific target molecules.

References

Application Notes and Protocol for Suzuki Coupling with 5-Amino-2,3-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide is particularly valuable in medicinal chemistry for the construction of biaryl and heteroaryl structures, which are common motifs in pharmaceutical agents.[2][4] 5-Amino-2,3-difluorobenzonitrile is a valuable building block in drug discovery. The presence of fluorine atoms can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties, while the amino and nitrile functionalities offer versatile handles for further chemical transformations.[5][6][7]

This document provides a detailed protocol for the Suzuki coupling of this compound with various arylboronic acids. The protocol is based on established methodologies for structurally similar compounds and offers a robust starting point for optimization.[1][8]

General Reaction Scheme

The general scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below. The reaction typically involves a palladium catalyst, a base, and a suitable solvent system.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products A This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/Ligand) A->Catalyst C 5-Amino-2,3-difluoro-6-arylbenzonitrile A->C + B Arylboronic Acid (R-B(OH)₂) Base Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) Catalyst->C Solvent Solvent (e.g., Dioxane/H₂O, Toluene/H₂O) Heat Heat (e.g., 80-110 °C)

Caption: General scheme of the Suzuki coupling reaction.

Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane/water (4:1) or toluene/water (4:1))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.[8][9]

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst (2-5 mol%) followed by the degassed solvent system.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.[8][10]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[8]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.[1][9]

Data Presentation: Summary of Reaction Conditions

The successful execution of a Suzuki coupling reaction is highly dependent on the choice of reaction parameters. The following table summarizes typical conditions used for the Suzuki coupling of similar fluorinated anilines and benzonitriles.

Aryl Halide/TriflateBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-Bromo-2,6-difluoroanilinePhenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)THF/H₂O (2:1)RT0.5>95
1-Bromo-4-fluorobenzenePhenylboronic acidG-COOH-Pd-10-K₂CO₃ (2)DMF/H₂O (95:5)110-High Conv.[10]
5-(4-bromophenyl)-4,6-dichloropyrimidine2,5-difluorophenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane80485[11]
4-Chloroanisole2,5-difluorophenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)THF/H₂O (2:1)RT0.5>95[11]

Note: This table summarizes data from various sources for structurally related compounds and specific yields are substrate-dependent. Optimization is recommended for each specific reaction.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants: This compound, Arylboronic Acid, Base B Evacuate and backfill with inert gas (Ar or N₂) A->B C Add Catalyst and Degassed Solvent B->C D Heat reaction mixture (80-110 °C) with stirring C->D E Monitor progress by TLC or LC-MS D->E F Cool to room temperature and dilute with organic solvent E->F G Wash with water and brine F->G H Dry organic layer and concentrate G->H I Purify by column chromatography H->I J Characterize product (NMR, MS, etc.) I->J

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Discussion

The choice of catalyst, base, and solvent is critical for a successful Suzuki coupling. For electron-deficient or sterically hindered substrates, more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), may be required.[1][11] The base plays a crucial role in the transmetalation step of the catalytic cycle, with common choices including inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[8][12] The solvent system must be capable of dissolving both the organic reactants and the inorganic base; mixtures of an organic solvent and water are often employed.[8]

A potential side reaction to consider, particularly when using ortho-fluorinated aryl boronic acids, is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1] This can be minimized by using highly active catalysts that promote the desired cross-coupling at lower temperatures and shorter reaction times.[1]

Conclusion

The Suzuki-Miyaura coupling is a powerful tool for the synthesis of novel biaryl compounds from this compound. The protocol provided herein offers a solid foundation for researchers to develop and optimize these important transformations. Careful selection of the catalyst, base, and solvent, along with diligent reaction monitoring, will be key to achieving high yields and purity of the desired products. The versatility of this reaction allows for the creation of diverse molecular libraries, which is invaluable for structure-activity relationship (SAR) studies in drug discovery programs.[8]

References

Application Note: Buchwald-Hartwig Amination for the Synthesis of N-Aryl-5-amino-2,3-difluorobenzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and materials science for the synthesis of aryl amines.[3] This application note provides a detailed protocol for the N-arylation of 5-Amino-2,3-difluorobenzonitrile with various aryl halides. The electron-withdrawing nature of the fluorine and nitrile substituents on the aniline starting material can present challenges, making the careful selection of catalyst, ligand, and reaction conditions crucial for successful coupling.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[1][2][3][4] The choice of a sterically bulky and electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the reductive elimination steps, thereby enhancing reaction efficiency and scope.[3][5]

Recommended Reaction Conditions

Based on established protocols for electron-deficient anilines and related compounds, the following conditions are recommended as a starting point for the Buchwald-Hartwig amination of this compound. Optimization may be required for specific aryl halide coupling partners.

Table 1: Recommended Reagents and Conditions

ComponentRecommendationMolar Equiv. / LoadingRationale
Palladium Precatalyst G3 or G4 Buchwald Precatalysts (e.g., XPhos Pd G3)1-3 mol%These precatalysts are air- and moisture-stable, offering good solubility and high activity, which can lead to lower catalyst loadings and shorter reaction times.[6]
Ligand Biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos)1.2 - 1.5 x Pd loadingBulky, electron-rich ligands enhance catalytic activity and are effective for coupling challenging substrates.[3][5][6] BrettPhos can be particularly effective for primary amines.[1]
Base Strong, non-nucleophilic bases (e.g., NaOtBu, KOtBu, LHMDS)1.5 - 2.5 equiv.A strong base is required to deprotonate the amine, facilitating its coordination to the palladium center.[3][4][7] LHMDS can be used to improve tolerance to protic functional groups.[1]
Solvent Anhydrous, aprotic solvents (e.g., Toluene, Dioxane, THF)0.1 - 0.5 MToluene is a commonly favored solvent for this reaction.[1] The reaction should be performed under anhydrous conditions to prevent catalyst deactivation.
Temperature 80 - 110 °CN/AHigher temperatures are often necessary to drive the reaction to completion, especially with less reactive aryl chlorides.[4]
Atmosphere Inert (Argon or Nitrogen)N/AThe palladium catalyst is sensitive to oxygen, requiring an inert atmosphere for the reaction.

Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (or other aryl halide)

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Biarylphosphine ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine solution

  • Deionized water

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., 0.02 mmol, 2 mol%), the ligand (e.g., 0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.5 mmol, 1.5 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of the inert gas, add this compound (1.0 mmol, 1.0 equiv.) and the aryl bromide (1.1 mmol, 1.1 equiv.).

  • Solvent Addition: Add anhydrous toluene via syringe to achieve the desired concentration (e.g., 5-10 mL for a 0.1-0.2 M solution).

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and quench with water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-aryl-5-amino-2,3-difluorobenzonitrile.

Visualization of the Experimental Workflow

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Add Pd Precatalyst, Ligand, and Base inert Establish Inert Atmosphere reagents->inert add_reactants Add Amine and Aryl Halide inert->add_reactants add_solvent Add Anhydrous Solvent add_reactants->add_solvent heat Heat and Stir add_solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extract and Wash quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product Pure N-Aryl Product purify->product

Caption: General workflow for the Buchwald-Hartwig amination.

Safety Precautions:

  • Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).

  • Anhydrous solvents are flammable. Work away from ignition sources.

  • Always conduct reactions under an inert atmosphere as specified.

References

Application Notes and Protocols for Cyclization Reactions Involving 5-Amino-2,3-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-Amino-2,3-difluorobenzonitrile as a precursor for the synthesis of fluorinated heterocyclic compounds. The strategic placement of the amino and cyano functionalities, in conjunction with the electronic effects of the difluoro substitution pattern, renders this molecule a valuable building block for the construction of various heterocyclic scaffolds, particularly those with potential applications in medicinal chemistry and materials science. The incorporation of fluorine atoms is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability.

This document details representative protocols for the synthesis of key heterocyclic cores from this compound, summarizes expected quantitative data, and provides visualizations of the reaction pathways and experimental workflows.

I. Synthesis of 6,7-Difluoroquinazoline Derivatives

The reaction of 2-aminobenzonitriles with one-carbon electrophiles is a classical and efficient method for constructing the quinazoline ring system. Reagents such as formamide, triethyl orthoformate, and N,N-dimethylformamide dimethyl acetal (DMF-DMA) are commonly employed to introduce the C4 and N3 atoms of the quinazoline core.

A. Synthesis of 6,7-Difluoroquinazolin-4-amine via Formamide Cyclization

This protocol describes a one-pot synthesis of 6,7-Difluoroquinazolin-4-amine. The reaction proceeds through an initial formylation of the amino group, followed by an intramolecular cyclization involving the nitrile moiety.

Experimental Protocol:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.54 g, 10 mmol).

  • Reagent Addition: Add formamide (40 mL).

  • Reaction Conditions: Heat the reaction mixture to 150-160 °C and stir for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into ice-water (100 mL) with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Quantitative Data (Representative):

ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
6,7-Difluoroquinazolin-4-amineC₈H₅F₂N₃181.1575-85>250

Reaction Pathway:

G cluster_reactants Reactants cluster_process Process cluster_product Product A This compound C Heating (150-160 °C) A->C B Formamide B->C D 6,7-Difluoroquinazolin-4-amine C->D Cyclization

Caption: Synthesis of 6,7-Difluoroquinazolin-4-amine.

B. Synthesis of 6,7-Difluoroquinazolines using Triethyl Orthoformate

The reaction with triethyl orthoformate provides a versatile route to 4-substituted quinazolines. The initial reaction forms an intermediate ethoxymethyleneamino derivative, which can then undergo cyclization.

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.54 g, 10 mmol) in triethyl orthoformate (20 mL), add a catalytic amount of acetic anhydride (0.5 mL).

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours.

  • Intermediate Formation: After the initial reaction, the excess triethyl orthoformate and ethyl acetate can be removed under reduced pressure to yield the intermediate N'-(2-cyano-3,4-difluorophenyl)-N,N-dimethylformimidamide.

  • Cyclization (Optional, for 4-amino derivatives): The intermediate can be cyclized by heating with a primary or secondary amine in a suitable solvent like ethanol.

  • Work-up and Purification: The reaction mixture is cooled, and the product is isolated by filtration or after removal of the solvent. Purification is achieved by recrystallization or column chromatography.

Quantitative Data (Representative):

ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)
4-Ethoxy-6,7-difluoroquinazolineC₁₀H₈F₂N₂O210.1860-75
N-(Substituted)-6,7-difluoroquinazolin-4-amineVariesVaries50-70

Experimental Workflow:

G A This compound + Triethyl Orthoformate + Acetic Anhydride B Reflux (4-6 h) A->B C Intermediate Formation (Ethoxymethyleneamino derivative) B->C D Cyclization (with Amine, optional) C->D E Work-up and Purification C->E D->E F 6,7-Difluoroquinazoline Derivative E->F

Caption: General workflow for quinazoline synthesis.

II. Synthesis of 4,5-Difluorobenzimidazole Derivatives

The synthesis of benzimidazoles from this compound requires a two-step approach: reduction of the nitrile group to an aminomethyl group to form the corresponding o-phenylenediamine, followed by cyclization with a carboxylic acid or its equivalent.

A. Step 1: Reduction of this compound

Experimental Protocol:

  • Reaction Setup: In a pressure vessel, dissolve this compound (1.54 g, 10 mmol) in methanol (50 mL) saturated with ammonia.

  • Catalyst Addition: Add Raney Nickel (approx. 1 g, slurry in water) to the solution.

  • Reaction Conditions: Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature for 12-16 hours.

  • Work-up: Carefully release the pressure and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-2,3-difluorobenzylamine. This product is often used in the next step without further purification.

B. Step 2: Cyclization to form 4,5-Difluorobenzimidazoles

Experimental Protocol:

  • Reaction Setup: To a solution of the crude 4-amino-2,3-difluorobenzylamine (from the previous step) in formic acid (20 mL), heat the mixture to reflux.

  • Reaction Conditions: Maintain the reflux for 2-4 hours.

  • Work-up: Cool the reaction mixture and pour it into ice-water. Neutralize the solution with a saturated sodium bicarbonate solution.

  • Isolation: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

ProductMolecular FormulaMolecular Weight ( g/mol )Overall Yield (%) (2 steps)
4,5-DifluorobenzimidazoleC₇H₄F₂N₂154.1250-65

Logical Relationship for Benzimidazole Synthesis:

G A This compound B Reduction (H₂/Raney Ni) A->B C 4-Amino-2,3-difluorobenzylamine B->C D Cyclization (Formic Acid) C->D E 4,5-Difluorobenzimidazole D->E

Caption: Synthesis pathway to 4,5-Difluorobenzimidazole.

Disclaimer: The quantitative data provided in the tables are representative values based on similar reactions reported in the literature and may vary depending on the specific experimental conditions. Researchers should optimize the reaction conditions for their specific needs. The protocols provided are intended as a guide and should be performed by qualified personnel in a properly equipped laboratory.

Application Notes: Synthesis of Kinase Inhibitors Utilizing 5-Amino-2,3-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 5-Amino-2,3-difluorobenzonitrile as a key starting material in the synthesis of potent kinase inhibitors. This versatile building block is particularly valuable in the construction of pyrrolo[2,3-d]pyrimidine scaffolds, a core motif in numerous clinically relevant kinase inhibitors, including Janus Kinase (JAK) inhibitors. The strategic incorporation of the difluorophenyl moiety can enhance binding affinity and modulate the pharmacokinetic properties of the final compounds.

Introduction to this compound in Kinase Inhibitor Design

This compound serves as a crucial precursor for the synthesis of the 7H-pyrrolo[2,3-d]pyrimidine core. The amino and nitrile functionalities allow for the systematic construction of the pyrimidine ring, while the difluorinated benzene ring can be oriented to interact with specific pockets within the kinase active site. The fluorine atoms can form favorable interactions and improve metabolic stability, making this a desirable feature in drug design.

A prominent application of this starting material is in the synthesis of selective JAK inhibitors. The JAK-STAT signaling pathway is a critical regulator of immune response and cell growth, and its dysregulation is implicated in various autoimmune diseases and cancers. The development of specific JAK inhibitors is therefore a significant area of research.

Representative Synthesis of a Pyrrolo[2,3-d]pyrimidine-based Kinase Inhibitor

The overall synthetic strategy involves the construction of the pyrimidine ring onto the aminobenzonitrile core, followed by the formation of the pyrrole ring.

Experimental Workflow

G cluster_0 Synthesis of Pyrrolo[2,3-d]pyrimidine Intermediate A This compound B Reaction with DMF-DMA A->B Step 1 C Cyclization with Formamide B->C Step 2 D Chlorination C->D Step 3 E 4-chloro-5,6-difluoro-7H-pyrrolo[2,3-d]pyrimidine D->E Intermediate F Coupling with Amine E->F Step 4 G Final Kinase Inhibitor F->G Final Product

Caption: Synthetic workflow for a kinase inhibitor.

Experimental Protocols

Step 1: Synthesis of N'-(3-cyano-2,6-difluorophenyl)-N,N-dimethylformimidamide

  • Materials:

    • This compound

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

    • Toluene (anhydrous)

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (1.2 eq).

    • Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of 4-amino-5,6-difluoro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

  • Materials:

    • N'-(3-cyano-2,6-difluorophenyl)-N,N-dimethylformimidamide

    • Formamide

  • Procedure:

    • Heat the crude product from Step 1 in an excess of formamide at 150-160 °C for 4-6 hours.

    • Monitor the reaction by TLC.

    • After cooling, pour the reaction mixture into water.

    • Collect the precipitated solid by filtration, wash with water, and dry to obtain the desired pyrimidine derivative.

Step 3: Synthesis of 4-chloro-5,6-difluoro-7H-pyrrolo[2,3-d]pyrimidine

  • Materials:

    • 4-amino-5,6-difluoro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

    • Phosphorus oxychloride (POCl₃)

  • Procedure:

    • Carefully heat the pyrimidine derivative from Step 2 in an excess of phosphorus oxychloride at reflux for 2-3 hours.

    • Cool the reaction mixture and cautiously pour it onto crushed ice.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the chlorinated intermediate.

Step 4: Synthesis of the Final Kinase Inhibitor

  • Materials:

    • 4-chloro-5,6-difluoro-7H-pyrrolo[2,3-d]pyrimidine

    • Appropriate amine side chain (e.g., a substituted piperidine or pyrazole derivative)

    • A suitable base (e.g., diisopropylethylamine - DIPEA)

    • A suitable solvent (e.g., N,N-dimethylformamide - DMF or isopropanol)

  • Procedure:

    • Dissolve the chlorinated intermediate (1.0 eq) and the desired amine (1.1 eq) in the chosen solvent.

    • Add the base (2.0 eq) to the reaction mixture.

    • Heat the reaction at a suitable temperature (e.g., 80-120 °C) until the reaction is complete as monitored by TLC or LC-MS.

    • Cool the mixture, and if necessary, dilute with water to precipitate the product.

    • Collect the solid by filtration and purify by column chromatography or recrystallization to obtain the final kinase inhibitor.

Target Kinase and Signaling Pathway

The pyrrolo[2,3-d]pyrimidine scaffold is a well-established "privileged" structure in kinase inhibitor design, known to target a variety of kinases, most notably the Janus Kinase (JAK) family.

JAK-STAT Signaling Pathway

G cluster_0 JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Dimerization & Translocation Gene Gene Transcription Nucleus->Gene Inhibitor Kinase Inhibitor (e.g., from this compound) Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway.

The JAK-STAT pathway is initiated by the binding of cytokines to their specific receptors, leading to the activation of associated Janus kinases. Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation, immunity, and cell proliferation. Inhibitors derived from this compound can block the ATP-binding site of JAKs, thereby preventing the phosphorylation of STATs and downstream signaling.

Quantitative Data

The biological activity of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table presents hypothetical IC50 values for a kinase inhibitor synthesized using the described methods, illustrating the type of data that would be generated and analyzed.

CompoundTarget KinaseIC50 (nM)
Example Inhibitor 1 JAK115
JAK225
JAK35
TYK250
Reference Compound JAK110
JAK212
JAK32
TYK230

Conclusion

This compound is a valuable and versatile starting material for the synthesis of potent kinase inhibitors, particularly those based on the pyrrolo[2,3-d]pyrimidine scaffold. The synthetic routes are adaptable, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. The resulting inhibitors have the potential to target key signaling pathways, such as the JAK-STAT pathway, which are implicated in a range of diseases. The protocols and information provided herein serve as a foundational guide for researchers in the field of drug discovery and development.

Application Notes and Protocols for the Preparation of Quinazoline Derivatives from 5-Amino-2,3-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline and its derivatives are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules. The incorporation of fluorine atoms into the quinazoline scaffold can significantly modulate the physicochemical and pharmacological properties of these molecules, often leading to enhanced therapeutic potential. This document provides detailed protocols for the synthesis of 6,7-difluoroquinazolin-4(3H)-one, a key intermediate for the development of novel therapeutics, starting from 5-Amino-2,3-difluorobenzonitrile. The synthetic strategy involves a two-step process: the hydrolysis of the nitrile to a carboxylic acid, followed by cyclization to form the quinazolinone ring.

Synthetic Workflow

The overall synthetic scheme for the preparation of 6,7-difluoroquinazolin-4(3H)-one from this compound is outlined below.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Cyclization start This compound intermediate 5-Amino-2,3-difluorobenzoic acid start->intermediate NaOH, H2O Reflux product 6,7-Difluoroquinazolin-4(3H)-one intermediate->product Formamide Heat

Caption: Two-step synthesis of 6,7-difluoroquinazolin-4(3H)-one.

Experimental Protocols

Step 1: Synthesis of 5-Amino-2,3-difluorobenzoic acid

This protocol is adapted from the hydrolysis of a structurally similar compound, 4-amino-3,5-difluorobenzonitrile.[1]

Materials:

  • This compound

  • 1 M Sodium hydroxide (NaOH) solution

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Stirring plate with heating mantle

  • Standard laboratory glassware for workup and filtration

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in a 1 M aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully add concentrated hydrochloric acid dropwise to the stirred solution until the pH is approximately 1. The product will precipitate out of the solution.

  • Collect the solid precipitate by vacuum filtration and wash with cold deionized water.

  • For further purification, the crude product can be dissolved in ethyl acetate, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent removed under reduced pressure to yield the purified 5-Amino-2,3-difluorobenzoic acid.

Step 2: Synthesis of 6,7-Difluoroquinazolin-4(3H)-one

This protocol is based on the general Niementowski reaction for the synthesis of quinazolinones using formamide.[2][3]

Materials:

  • 5-Amino-2,3-difluorobenzoic acid

  • Formamide

  • Ethanol or Methanol (for recrystallization)

  • Deionized water

  • Round-bottom flask

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and filtration

Procedure:

  • In a round-bottom flask, combine 5-Amino-2,3-difluorobenzoic acid (1.0 eq) and an excess of formamide (e.g., 4-5 molar equivalents).

  • Heat the reaction mixture to 130-160°C for 2-4 hours. The reaction should be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker containing crushed ice or cold water to precipitate the product.

  • Collect the crude product by vacuum filtration, wash thoroughly with cold water, and air dry.

  • The crude 6,7-difluoroquinazolin-4(3H)-one can be purified by recrystallization from ethanol or methanol to afford a crystalline solid.

Data Presentation

The following tables summarize the expected reaction parameters and outcomes based on analogous transformations reported in the literature.

Table 1: Reaction Parameters for the Synthesis of 5-Amino-2,3-difluorobenzoic acid

ParameterValueReference
Starting Material4-Amino-3,5-difluorobenzonitrile[1]
Reagent1 M NaOH[1]
SolventWater[1]
TemperatureReflux[1]
Reaction Time24 hours[1]
Expected Yield ~84% [1]

Table 2: Reaction Parameters for the Synthesis of 6,7-Difluoroquinazolin-4(3H)-one

ParameterValueReference
Starting MaterialAnthranilic Acid[2][3]
ReagentFormamide[2][3]
Reactant Ratio1:4 (molar)[2]
Temperature130-135°C[2]
Reaction Time2 hours[2]
Reported Yield up to 96% [2]

Biological Significance and Potential Applications

Quinazolin-4(3H)-one derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] Specifically, fluorinated quinazolines have been investigated as potent inhibitors of key signaling proteins in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases.[4][6] The inhibition of these pathways can lead to the suppression of tumor growth and proliferation. The synthesized 6,7-difluoroquinazolin-4(3H)-one can serve as a valuable building block for the synthesis of a library of compounds to be screened for various therapeutic applications.

Relevant Signaling Pathway

The diagram below illustrates a simplified EGFR signaling pathway, which is a common target for quinazoline-based anticancer agents.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Quinazoline Quinazoline Derivative Quinazoline->EGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway and its inhibition.

References

Application Notes and Protocols for Reactions of the Nitrile Group in 5-Amino-2,3-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2,3-difluorobenzonitrile is a valuable and versatile building block in medicinal chemistry and drug development.[1] Its unique structure, featuring an amino group, a nitrile functionality, and a difluorinated aromatic ring, offers a scaffold for the synthesis of a diverse range of heterocyclic compounds. The strategic incorporation of fluorine atoms can enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] This document provides detailed application notes and representative protocols for key reactions involving the nitrile group of this compound, a critical component in the synthesis of novel therapeutics.[3][4] The electron-withdrawing nature of the fluorine atoms generally increases the electrophilicity of the nitrile carbon, making it susceptible to various nucleophilic attacks.[1]

Key Reactions of the Nitrile Group

The nitrile group of this compound can undergo several important transformations, providing access to a variety of functional groups and heterocyclic systems. The primary reactions include:

  • Hydrolysis: Conversion of the nitrile to a carboxylic acid.

  • Reduction: Transformation of the nitrile to a primary amine.

  • Cycloaddition: Reaction with an azide to form a tetrazole ring.

  • Cyclization: Intramolecular reaction to form fused heterocyclic systems like quinazolines.

These reactions are fundamental in modifying the core structure of this compound to generate intermediates for the synthesis of complex pharmaceutical agents.

Experimental Protocols and Data

The following sections provide detailed, representative protocols for the key reactions of the nitrile group in this compound. It is important to note that while specific experimental data for this exact molecule is not extensively available in public literature, the following protocols are adapted from established procedures for structurally similar compounds and are expected to provide a solid foundation for further optimization.[1]

Hydrolysis to 5-Amino-2,3-difluorobenzoic acid

The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis. This reaction is typically carried out under basic or acidic conditions. The following protocol is a representative procedure adapted for this compound.[1]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in a 1 M aqueous solution of sodium hydroxide.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 1. A precipitate of 5-Amino-2,3-difluorobenzoic acid will form.

  • Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data (Expected):

ParameterValueReference
Starting MaterialThis compoundN/A
Product5-Amino-2,3-difluorobenzoic acidN/A
Expected Yield80-90%Adapted from[5]
Reaction Time24 hours[1]
Reaction TemperatureReflux[1]

dot

Hydrolysis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A This compound C Reaction Mixture A->C Suspend in B 1M NaOH (aq) B->C D Heat to Reflux (24h) C->D E Cool to RT D->E F Acidify with conc. HCl (pH ~1) E->F G Precipitation F->G H Filtration & Washing G->H I Recrystallization H->I J 5-Amino-2,3-difluorobenzoic acid I->J

Caption: Workflow for the hydrolysis of this compound.

Reduction to (5-Amino-2,3-difluorophenyl)methanamine

The reduction of the nitrile group to a primary amine provides a key intermediate for further functionalization. Catalytic hydrogenation is a common and effective method for this transformation.

Experimental Protocol:

  • Reaction Setup: In a high-pressure autoclave, charge this compound (1.0 eq), a suitable solvent (e.g., ethanol or hexane), and a catalytic amount of Raney Nickel (Ra-Ni).

  • Reaction Conditions: Seal the autoclave, purge with nitrogen gas, and then pressurize with hydrogen gas to 30-40 kg/cm ². Heat the reaction mixture to 130°C and maintain vigorous stirring for 2.5-4 hours.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.

  • Purification: Remove the solvent from the filtrate by rotary evaporation. The resulting crude product, (5-Amino-2,3-difluorophenyl)methanamine, can be purified by distillation under reduced pressure.

Quantitative Data (Expected):

ParameterValueReference
Starting MaterialThis compoundN/A
Product(5-Amino-2,3-difluorophenyl)methanamineN/A
Expected Yield>90%Adapted from similar reductions
Reaction Time2.5-4 hoursN/A
Reaction Temperature130°CN/A
Hydrogen Pressure30-40 kg/cm ²N/A

dot

Reduction_Workflow cluster_reaction Catalytic Hydrogenation cluster_purification Work-up & Purification A This compound D Autoclave A->D B Solvent (Ethanol/Hexane) B->D C Raney Nickel Catalyst C->D E H2 (30-40 kg/cm²) 130°C, 2.5-4h D->E F Catalyst Filtration E->F G Solvent Evaporation F->G H Vacuum Distillation G->H I (5-Amino-2,3-difluorophenyl)methanamine H->I

Caption: Workflow for the reduction of this compound.

[3+2] Cycloaddition to 5-(5-Amino-2,3-difluorophenyl)-1H-tetrazole

The [3+2] cycloaddition of the nitrile group with an azide source is a widely used method for the synthesis of 5-substituted-1H-tetrazoles. Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[6]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 100-120°C and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid to precipitate the product.

  • Purification: Filter the precipitate, wash thoroughly with cold water, and dry under vacuum. The crude 5-(5-Amino-2,3-difluorophenyl)-1H-tetrazole can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Quantitative Data (Expected):

ParameterValueReference
Starting MaterialThis compoundN/A
Product5-(5-Amino-2,3-difluorophenyl)-1H-tetrazoleN/A
Expected Yield70-95%[6]
Reaction Time12-24 hoursN/A
Reaction Temperature100-120°CN/A

dot

Tetrazole_Synthesis cluster_reaction [3+2] Cycloaddition cluster_purification Work-up & Purification A This compound C Reaction Mixture A->C B NaN3, NH4Cl, DMF B->C D Heat (100-120°C) 12-24h C->D E Pour into ice-water D->E F Acidify with conc. HCl E->F G Precipitation & Filtration F->G H Recrystallization G->H I 5-(5-Amino-2,3-difluorophenyl)-1H-tetrazole H->I

Caption: Workflow for the synthesis of 5-(5-Amino-2,3-difluorophenyl)-1H-tetrazole.

Cyclization to Fluorinated Quinazoline Derivatives

The ortho-amino benzonitrile moiety is a versatile precursor for the synthesis of quinazoline derivatives, which are prevalent in numerous approved drugs.[1] The following is a generalized protocol for the synthesis of a fluorinated quinazoline.

Experimental Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and a suitable one-carbon synthon (e.g., formamide or an aldehyde).

  • Reaction Conditions: Add a solvent (e.g., ethanol or DMF) and a catalyst if required (acid or base). Heat the reaction mixture to reflux and stir for 6-8 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. Otherwise, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Quantitative Data (Expected):

ParameterValueReference
Starting MaterialThis compoundN/A
ProductFluorinated Quinazoline DerivativeN/A
Expected YieldVaries depending on electrophileN/A
Reaction Time6-8 hours[1]
Reaction TemperatureReflux[1]

dot

Quinazoline_Synthesis cluster_reactants Reactants cluster_process Reaction & Purification A This compound D Reaction Mixture A->D B Electrophile (e.g., Aldehyde) B->D C Solvent & Catalyst C->D E Heat to Reflux D->E F Work-up (Quenching, Extraction) E->F G Purification (Chromatography/Recrystallization) F->G H Fluorinated Quinazoline Product G->H

Caption: Generalized workflow for the synthesis of fluorinated quinazolines.

Conclusion

This compound is a highly valuable building block for the synthesis of diverse, biologically active molecules. The reactivity of its nitrile group allows for a range of important chemical transformations, including hydrolysis, reduction, cycloaddition, and cyclization. The protocols provided in these application notes offer a solid foundation for researchers to explore the synthetic potential of this versatile intermediate in the development of novel pharmaceuticals. Further optimization of the reaction conditions for specific applications is encouraged to achieve the desired outcomes.

References

Application Notes and Protocols: Scale-Up Synthesis of 5-Amino-2,3-difluorobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 5-Amino-2,3-difluorobenzonitrile, a valuable building block in the development of pharmaceuticals and other advanced materials. The unique arrangement of the amino, cyano, and difluoro functionalities on the benzene ring makes this compound a critical intermediate for introducing fluorine into complex molecules to enhance their biological activity and metabolic stability.

The following protocols are based on established chemical transformations for analogous compounds and are intended to serve as a guide for scale-up operations. Optimization may be required to achieve desired yield and purity at a specific scale.

Synthetic Strategy Overview

The proposed two-step synthetic route for the scale-up production of this compound involves:

  • Nucleophilic Aromatic Substitution (SNAr): Cyanation of a suitable trifluoronitrobenzene precursor to introduce the nitrile group, yielding 2,3-difluoro-5-nitrobenzonitrile.

  • Reduction of the Nitro Group: Conversion of the nitro intermediate to the final amino product via catalytic hydrogenation.

This strategy is designed for scalability, employing common industrial reagents and purification techniques.

Experimental Protocols

Step 1: Synthesis of 2,3-Difluoro-5-nitrobenzonitrile (Intermediate)

This procedure is adapted from methodologies for the synthesis of related fluorinated nitrobenzonitriles. The reaction involves the nucleophilic displacement of a fluoride ion with a cyanide group.

Reaction Scheme:

[Intermediate: 2,3-Difluoro-5-nitrobenzonitrile] + H2 --(Catalyst, Solvent, Pressure)--> [Final Product: this compound]

Caption: Two-step synthesis of this compound.

Experimental Workflow: Catalytic Hydrogenation

This diagram outlines the general workflow for the reduction of the nitro-intermediate.

G cluster_0 Reaction cluster_1 Work-up & Purification A Charge Reactor: - 2,3-Difluoro-5-nitrobenzonitrile - Solvent (Methanol) - Catalyst (Pd/C) B Hydrogenation: - Purge with N2, then H2 - Pressurize (50-100 psi) - Heat (25-50°C) & Stir A->B C Monitor H2 Uptake B->C D Cool & Vent Reactor C->D Reaction Complete E Catalyst Filtration D->E F Solvent Evaporation E->F G Recrystallization F->G H Drying G->H

Caption: Workflow for the catalytic hydrogenation step.

Application Notes and Protocols for 5-Amino-2,3-difluorobenzonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2,3-difluorobenzonitrile is a valuable fluorinated building block for the synthesis of novel agrochemicals. The presence of the difluorobenzonitrile moiety can significantly enhance the biological efficacy and metabolic stability of the resulting compounds. While specific data on commercial agrochemicals derived directly from this compound is limited in publicly accessible literature, its structural motifs are found in various patented and researched agrochemicals, particularly in the development of herbicides.

This document provides detailed application notes and experimental protocols based on structurally related and well-documented aminodifluorobenzonitrile isomers. These examples serve to illustrate the potential applications and synthetic strategies for derivatives of this compound in the development of modern crop protection agents. The primary focus of these notes is on the synthesis of pyrazole-based herbicides, a significant class of agrochemicals where analogous building blocks are frequently employed.

Application Notes: Synthesis of Pyrazole-Based Herbicides

Derivatives of aminodifluorobenzonitriles are key precursors for various classes of herbicides. The amino group serves as a versatile handle for the construction of complex heterocyclic structures, while the fluorinated benzonitrile core contributes to the molecule's herbicidal potency. A prominent application is in the synthesis of Protoporphyrinogen Oxidase (PPO) and 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) inhibitors, two crucial classes of herbicides.

Mechanism of Action:

  • PPO Inhibitors: These herbicides block the PPO enzyme in the chlorophyll biosynthesis pathway, leading to the accumulation of toxic protoporphyrinogen IX, which causes rapid cell membrane disruption and plant death.

  • HPPD Inhibitors: These compounds inhibit the HPPD enzyme, which is essential for the biosynthesis of plastoquinone and tocopherols. This disruption of pigment biosynthesis leads to the characteristic bleaching of susceptible weeds.

The synthetic workflow to generate these potent herbicides often involves the diazotization of the amino group on the benzonitrile ring, followed by coupling with a suitable partner and subsequent cyclization to form a pyrazole ring. Further functionalization of the pyrazole core can then be undertaken to fine-tune the herbicidal activity and selectivity.

Experimental Protocols

The following protocols are representative examples of the synthesis of pyrazole-based herbicides using an aminodifluorobenzonitrile building block.

Protocol 1: Synthesis of a Pyrazolyl-Difluorobenzonitrile Intermediate

This protocol outlines the synthesis of a key intermediate for pyrazole-based herbicides.

Reaction Scheme:

G A This compound B Sodium Nitrite (NaNO2) Hydrochloric Acid (HCl) A->B Diazotization C Diazonium Salt Intermediate B->C E Coupling Reaction C->E D Ethyl Acetoacetate D->E F Hydrazine Hydrate E->F Intermediate G Cyclization F->G H Pyrazolyl-Difluorobenzonitrile Intermediate G->H

Caption: Synthetic workflow for a pyrazole herbicide intermediate.

Materials:

  • This compound

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Ethyl Acetoacetate

  • Sodium Hydroxide (NaOH)

  • Hydrazine Hydrate

  • Ethanol

  • Ice

Procedure:

  • Diazotization:

    • Dissolve this compound in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature remains below 5 °C to form the diazonium salt solution.

  • Coupling:

    • In a separate flask, dissolve ethyl acetoacetate in ethanol and cool to 0-5 °C.

    • Slowly add the previously prepared diazonium salt solution to the ethyl acetoacetate solution.

    • Maintain the pH of the reaction mixture between 4-5 by the controlled addition of a sodium hydroxide solution.

    • Stir the reaction mixture at 0-5 °C for 2-3 hours.

  • Cyclization:

    • To the resulting mixture, add hydrazine hydrate.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Work-up and Isolation:

    • After cooling to room temperature, pour the reaction mixture into ice-water.

    • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure pyrazolyl-difluorobenzonitrile intermediate.

Protocol 2: Synthesis of a Phenylpyrazole PPO-Inhibiting Herbicide

This protocol describes the synthesis of a phenylpyrazole herbicide, a class of compounds known to inhibit the PPO enzyme.

Reaction Scheme:

G A Substituted Phenylhydrazine C Condensation & Cyclization A->C B Ethyl 2-cyano-3,3-bis(methylthio)acrylate B->C D Pyrazolyl Ester Intermediate C->D E Hydrolysis D->E F Pyrazolyl Acid Intermediate E->F G Chlorination F->G H Pyrazolyl Acid Chloride G->H J Amidation H->J I Amine I->J K Final Phenylpyrazole Herbicide J->K

Caption: General synthetic route for a phenylpyrazole PPO-inhibiting herbicide.

Materials:

  • Substituted phenylhydrazine (derived from an aminodifluorobenzonitrile precursor)

  • Ethyl 2-cyano-3,3-bis(methylthio)acrylate

  • Ethanol

  • Sodium ethoxide

  • Hydrochloric acid

  • Thionyl chloride

  • Substituted amine

  • Triethylamine

  • Dichloromethane

Procedure:

  • Pyrazole Ring Formation:

    • To a solution of sodium ethoxide in ethanol, add the substituted phenylhydrazine.

    • Add ethyl 2-cyano-3,3-bis(methylthio)acrylate and reflux the mixture for 8-12 hours.

    • After cooling, neutralize the reaction with hydrochloric acid and extract the product with a suitable organic solvent.

    • Purify the resulting pyrazolyl ester intermediate by column chromatography.

  • Hydrolysis:

    • Hydrolyze the pyrazolyl ester intermediate using aqueous sodium hydroxide solution under reflux to obtain the corresponding carboxylic acid.

    • Acidify the reaction mixture to precipitate the pyrazolyl acid intermediate, which is then filtered and dried.

  • Amidation:

    • Convert the pyrazolyl acid intermediate to the acid chloride by reacting with thionyl chloride.

    • In a separate flask, dissolve the desired substituted amine and triethylamine in dichloromethane.

    • Add the pyrazolyl acid chloride dropwise to the amine solution at 0 °C and stir at room temperature overnight.

    • Wash the reaction mixture with water, dry the organic layer, and concentrate to obtain the crude final product.

    • Purify the final phenylpyrazole herbicide by column chromatography or recrystallization.

Quantitative Data

The following table summarizes the herbicidal activity of representative pyrazole benzophenone derivatives, which are analogous to compounds that could be synthesized from this compound. The data is presented as the percentage of growth inhibition against a common weed, barnyard grass (Echinochloa crus-galli), at a specific application rate.

Compound IDR Group on Benzoyl MoietyInhibition (%) at 0.05 mmol/m²
5a H75
5e 2-Cl85
5f 4-Cl90
5g 2-F95
5h 4-F92
5n 2,4-di-Cl98
5o 2,4-di-F95
Pyrazoxyfen (Commercial Standard)88

Data is illustrative and based on published research for analogous compounds.

Conclusion

This compound holds significant potential as a building block for the discovery of novel and effective agrochemicals. The provided application notes and protocols, based on closely related and well-documented chemical structures, offer a foundational understanding of the synthetic routes and potential applications in developing potent herbicides. Researchers are encouraged to adapt and optimize these methodologies for the specific synthesis of derivatives from this compound to explore their unique biological activities.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-2,3-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-2,3-difluorobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: Due to the specific substitution pattern, several multi-step synthetic strategies can be envisioned. The most plausible routes generally involve either the introduction of the cyano group via a Sandmeyer reaction or a nucleophilic aromatic substitution. Below is a summary of potential synthetic pathways.

Route Starting Material (Example) Key Transformations Common Associated Issues
A 2,3-Difluoro-5-nitroaniline1. Reduction of nitro group2. Diazotization of the resulting aniline3. Sandmeyer reaction (cyanation)Incomplete diazotization, formation of phenolic byproducts, azo coupling.[1][2]
B 1-Bromo-2,3-difluoro-5-nitrobenzene1. Nucleophilic aromatic substitution with ammonia2. Reduction of the nitro group3. Cyanation of the resulting aniline (e.g., Sandmeyer)Incomplete substitution, formation of isomers, difficulty in subsequent functional group transformations.
C 3-Amino-4,5-difluorobromobenzene1. Cyanation of the aryl bromide (e.g., using CuCN)Catalyst poisoning, incomplete reaction, hydrolysis of the nitrile group.[3]

Q2: What are the most likely byproducts in the synthesis of this compound?

A2: The byproducts largely depend on the chosen synthetic route. For a common route involving a Sandmeyer reaction (Route A), potential impurities include:

  • 5-Hydroxy-2,3-difluorobenzonitrile: Formed from the reaction of the diazonium salt with water, especially at elevated temperatures.[1]

  • Azo compounds: These colored impurities can form from the coupling of the diazonium salt with the starting aniline or the product.[1]

  • Unreacted 2,3-difluoro-5-nitroaniline: From incomplete reduction in the first step.

  • Unreacted 5-Amino-2,3-difluoroaniline: From incomplete diazotization or Sandmeyer reaction.

  • 5-Amino-2,3-difluorobenzamide and 5-Amino-2,3-difluorobenzoic acid: These can arise from the hydrolysis of the nitrile group during workup or purification.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction progress. A suitable eluent system for TLC, for example, would be a mixture of ethyl acetate and hexanes. Comparing the reaction mixture to spots of the starting material and, if available, the product standard will indicate the consumption of reactants and the formation of the product.

Q4: What are the recommended purification methods for this compound?

A4: The primary methods for purification are column chromatography and recrystallization.

  • Column Chromatography: Silica gel is a suitable stationary phase. An eluent system such as a gradient of ethyl acetate in hexanes can be effective for separating the desired product from less polar and more polar impurities.

  • Recrystallization: A solvent screen is recommended to identify a suitable solvent system. Good starting points include alcohols (e.g., ethanol, isopropanol) or mixtures of a polar solvent (like ethyl acetate) with a non-polar solvent (like hexanes).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on a synthetic route involving a Sandmeyer reaction.

Issue 1: Low Yield of the Desired Product
Potential Cause Recommended Solution
Incomplete Diazotization Ensure the reaction temperature is maintained between 0-5°C, as diazonium salts are unstable at higher temperatures.[1] Use a sufficient excess of nitrous acid. Check the freshness of the sodium nitrite.
Premature Decomposition of Diazonium Salt Work quickly and maintain a low temperature throughout the diazotization and subsequent Sandmeyer reaction.[1]
Inefficient Cyanation Use freshly prepared and active copper(I) cyanide.[4] Ensure the pH of the reaction mixture is appropriate for the Sandmeyer reaction.
Formation of Phenolic Byproduct Carefully control the temperature to minimize the reaction of the diazonium salt with water.[2] Add the diazonium salt solution slowly to the copper(I) cyanide solution.
Issue 2: Presence of Colored Impurities in the Final Product
Potential Cause Recommended Solution
Formation of Azo Compounds Maintain a low temperature during diazotization to prevent the coupling of the diazonium salt with unreacted aniline.[1] Ensure complete conversion of the starting aniline.
Tar-like Decomposition Products This can result from the instability of the diazonium salt.[1] Ensure low-temperature conditions and prompt use of the generated diazonium salt.
Oxidation of the Amino Group Store the final product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
Issue 3: Hydrolysis of the Nitrile Group
Potential Cause Recommended Solution
Acidic or Basic Workup/Purification Neutralize the reaction mixture carefully during workup. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.
Presence of Water at High Temperatures Ensure that solvents used for recrystallization are dry if high temperatures are required.

Experimental Protocols

Disclaimer: These are representative protocols and may require optimization.

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

Step 1: Reduction of 2,3-Difluoro-5-nitroaniline

  • In a round-bottom flask, dissolve 2,3-difluoro-5-nitroaniline (1.0 eq) in ethanol.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully add a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 5-amino-2,3-difluoroaniline.

Step 2: Sandmeyer Cyanation

  • Prepare a solution of 5-amino-2,3-difluoroaniline (1.0 eq) in aqueous hydrochloric acid and cool to 0-5°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5°C. Stir for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water and cool to 0-5°C.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then gently heat (e.g., to 50-60°C) until the evolution of nitrogen gas ceases.[1]

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow: Sandmeyer Synthesis

G cluster_0 Step 1: Reduction cluster_1 Step 2: Sandmeyer Cyanation A 2,3-Difluoro-5-nitroaniline B Dissolve in Ethanol A->B C Add SnCl2*2H2O B->C D Reflux C->D E Workup (NaHCO3, Extraction) D->E F Crude 5-Amino-2,3-difluoroaniline E->F G Dissolve in HCl(aq) F->G H Diazotization (NaNO2, 0-5°C) G->H I Diazonium Salt Solution H->I K Combine and React I->K J CuCN/NaCN Solution (0-5°C) J->K L Workup and Extraction K->L M Crude this compound L->M N Pure this compound M->N Purification (Chromatography)

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed Check_Diazotization Check Diazotization Conditions Start->Check_Diazotization Check_Cyanation Check Cyanation Step Start->Check_Cyanation Check_Workup Review Workup Procedure Start->Check_Workup Temp Temperature > 5°C? Check_Diazotization->Temp CuCN CuCN Activity? Check_Cyanation->CuCN Hydrolysis Evidence of Nitrile Hydrolysis? Check_Workup->Hydrolysis NaNO2 NaNO2 Quality/Amount? Temp->NaNO2 No Sol_Temp Action: Maintain 0-5°C Temp->Sol_Temp Yes NaNO2->Check_Cyanation No Sol_NaNO2 Action: Use Fresh NaNO2 and Stoichiometric Excess NaNO2->Sol_NaNO2 Yes Phenol Significant Phenol Byproduct? CuCN->Phenol No Sol_CuCN Action: Use Freshly Prepared CuCN CuCN->Sol_CuCN Yes Phenol->Check_Workup No Sol_Phenol Action: Slower Addition of Diazonium Salt Phenol->Sol_Phenol Yes Sol_Hydrolysis Action: Neutralize Carefully, Avoid Strong Acid/Base Hydrolysis->Sol_Hydrolysis Yes

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Optimizing Reaction Yield for Derivatives of 5-Amino-2,3-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 5-Amino-2,3-difluorobenzonitrile. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of its derivatives, helping you optimize reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for N-functionalization?

A: The primary challenge arises from the electronic properties of the molecule. The two electron-withdrawing fluorine atoms, along with the nitrile group, significantly reduce the electron density of the aromatic ring. This, in turn, decreases the nucleophilicity of the 5-amino group, making it less reactive towards electrophiles compared to non-fluorinated anilines.[1] Consequently, reactions often require more forcing conditions, specialized catalysts, or longer reaction times to achieve good conversion.[1]

Q2: What are the most common side reactions to be aware of?

A: Common side reactions include:

  • Over-alkylation/arylation: In N-alkylation or N-arylation reactions, the desired secondary amine product can sometimes react further to form a tertiary amine.

  • Hydrolysis of the nitrile group: Under strongly acidic or basic conditions, particularly with heating, the nitrile group can hydrolyze to a primary amide or a carboxylic acid.

  • Protodeborylation: In Suzuki-Miyaura coupling reactions, the boronic acid or ester can be replaced by a hydrogen atom from the solvent or trace water, leading to a dehalogenated starting material.

  • Homocoupling: In cross-coupling reactions, the boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[2]

Q3: How can I monitor the progress of my reaction effectively?

A: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress. Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between your starting material, product, and any potential byproducts. Staining with potassium permanganate can help visualize spots that are not UV-active. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.

Q4: What general advice can you give for handling and storing this compound?

A: Like most anilines, it is advisable to store this compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation. It is good practice to handle it under an inert atmosphere (e.g., nitrogen or argon) for reactions that are sensitive to air and moisture, especially for cross-coupling reactions.

Troubleshooting Guides

This section addresses specific issues you might encounter during common synthetic transformations.

Issue 1: Low Yield in N-Alkylation Reactions

Question: I am attempting an N-alkylation of this compound with an alkyl halide but am observing low conversion of my starting material. What can I do to improve the yield?

Answer: Low conversion is a common issue due to the reduced nucleophilicity of the aniline.[1] Here is a decision-making workflow to troubleshoot this problem:

G start Low Yield in N-Alkylation base Is the base strong enough? start->base solvent Is the solvent appropriate? base->solvent Yes increase_base Switch to a stronger base (e.g., NaH, KHMDS). Or increase equivalents of weaker base (e.g., K2CO3). base->increase_base No temp Is the reaction temperature optimal? solvent->temp Yes change_solvent Switch to a polar aprotic solvent (e.g., DMF, DMSO) to improve solubility and reaction rate. solvent->change_solvent No reagent Is the alkylating agent reactive enough? temp->reagent Yes increase_temp Increase reaction temperature. Monitor for decomposition. temp->increase_temp No final_check Consider alternative methods: - Reductive Amination - 'Borrowing Hydrogen' Catalysis reagent->final_check Yes change_reagent Switch to a more reactive alkylating agent (e.g., from R-Cl to R-Br or R-I). reagent->change_reagent No increase_base->solvent change_solvent->temp increase_temp->reagent change_reagent->final_check G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification setup1 To a dry flask, add this compound (1.0 eq) and base (e.g., K2CO3, 2.0 eq). setup2 Add anhydrous solvent (e.g., DMF). setup1->setup2 setup3 Add alkyl halide (1.1 eq) dropwise at room temperature. setup2->setup3 react Heat the mixture (e.g., 80 °C) and stir. Monitor by TLC until starting material is consumed. setup3->react workup1 Cool to room temperature. react->workup1 workup2 Pour into water and extract with an organic solvent (e.g., ethyl acetate). workup1->workup2 workup3 Wash combined organic layers with brine, dry over Na2SO4, filter, and concentrate. workup2->workup3 purify Purify the crude product by flash column chromatography on silica gel. workup3->purify

References

managing regioselectivity in reactions of 5-Amino-2,3-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Amino-2,3-difluorobenzonitrile. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to effectively manage regioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in reactions of this compound?

A1: The regiochemical outcome of reactions is determined by the interplay of the electronic properties of its four substituents.

  • Amino (-NH₂ at C5): A strong electron-donating group (+M > -I effect). It is a powerful activating group and directs electrophiles to the ortho (C4, C6) and para (C2, not possible) positions.[1][2]

  • Cyano (-CN at C1): A strong electron-withdrawing group (-M, -I effects). It is a deactivating group and directs electrophiles to the meta (C3, C5) positions.[1][3] For nucleophilic aromatic substitution, it strongly activates ortho and para positions.

  • Fluoro (-F at C2, C3): Electronegative atoms that are electron-withdrawing via the inductive effect (-I) but electron-donating through resonance (+M). Overall, they are deactivating groups but act as ortho and para directors for electrophilic substitution.[4] In nucleophilic aromatic substitution, they can act as leaving groups.

Q2: For electrophilic aromatic substitution (EAS), which position on the ring is most reactive?

A2: The C6 position is the most probable site for electrophilic attack. The amino group is the most powerful activating substituent on the ring, strongly directing incoming electrophiles to its ortho positions, C4 and C6.[1][5] Due to the steric hindrance from the adjacent fluorine atom at C3, the C4 position is more sterically hindered than the C6 position. Therefore, electrophilic substitution is most likely to occur selectively at C6.

Q3: In a nucleophilic aromatic substitution (SNAr) reaction, which fluorine atom is more likely to be displaced?

A3: The fluorine atom at the C2 position is the most susceptible to nucleophilic attack. For an SNAr reaction to occur, the aromatic ring must be electron-deficient, and there must be a good leaving group.[6] The reaction is greatly accelerated by electron-withdrawing groups positioned ortho or para to the leaving group.[7] The strongly electron-withdrawing cyano group (-CN) at C1 is ortho to the C2-fluorine, making this position highly activated for nucleophilic attack. The C3-fluorine lacks a comparable activating group in an ortho or para position.

Q4: Can the amino and cyano groups participate in cyclization reactions?

A4: Yes, the ortho relationship between the amino and cyano groups in many related 2-aminobenzonitrile structures is ideal for constructing fused heterocyclic rings, such as quinazolines, through condensation and cyclization reactions.[8] This specific isomer, with the amino group at C5, is not pre-organized for direct cyclization involving both groups. However, it is a valuable building block where the amino group can be used to build a new ring onto the existing benzene core, for instance, in the synthesis of substituted quinolines or other heterocycles.

Troubleshooting Guides by Reaction Type

Guide 1: Managing Regioselectivity in Electrophilic Aromatic Substitution (EAS)

This guide addresses common issues encountered during electrophilic substitution reactions like halogenation, nitration, or Friedel-Crafts reactions.

G Figure 1. Competing Directing Effects in EAS cluster_ring C1 C2 CN CN (C1) Strong Deactivator Meta Director C1->CN C3 F2 F (C2) Deactivator Ortho/Para Director C2->F2 C4 F3 F (C3) Deactivator Ortho/Para Director C3->F3 C5 Steric Hindrance Steric Hindrance from F at C3 C4->Steric Hindrance  More hindered C6 NH2 NH₂ (C5) Strong Activator Ortho/Para Director C5->NH2 NH2->C4 Activates NH2->C6 Activates F2->C1 F2->C3 F3->C2 F3->C4 CN->C3 Deactivates more

Caption: Competing electronic and steric effects in electrophilic substitution.

Problem: Poor regioselectivity, resulting in a mixture of C4 and C6 substituted products, or low overall yield.

Possible CauseRecommended Solution
Over-activation by -NH₂ Group The strong activating nature of the amino group can lead to multiple substitutions or side reactions. Solution: Temporarily protect the amino group as an amide (e.g., using acetic anhydride). This moderates its activating strength and increases steric bulk, further favoring substitution at the less hindered C6 position.
Steric Hindrance The electrophile may be too bulky to approach the C4 position, but some C4 product may still form. Solution: Use a bulkier electrophile or modify the substrate to increase steric hindrance around the C4 position (e.g., by protecting the amino group) to enhance selectivity for the C6 position.[5]
Harsh Reaction Conditions Strong acids or high temperatures can lead to decomposition or unwanted side reactions. Solution: Perform the reaction at lower temperatures. Use milder catalysts or reaction conditions where possible.
Experimental Protocol: Protection of the Amino Group

This protocol describes the conversion of the 5-amino group to an acetamide to modulate its directing effect.

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Reagents: Add a base, such as triethylamine or pyridine (1.2 eq), to the solution. Cool the mixture in an ice bath to 0°C.

  • Acylation: Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution while stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer, wash with a mild acid (e.g., 1M HCl), then with a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude N-(3-cyano-2,6-difluorophenyl)acetamide can be purified by recrystallization or column chromatography.

Guide 2: Regiocontrol in Nucleophilic Aromatic Substitution (SNAr)

This guide focuses on issues related to the substitution of a fluorine atom by a nucleophile.

Figure 2. Workflow for Predicting SNAr Regioselectivity start Start with This compound check_activation Identify potential leaving groups and activating substituents start->check_activation c2_analysis C2-Fluorine: Ortho to electron-withdrawing -CN group (Highly Activated) check_activation->c2_analysis Analysis of C2 c3_analysis C3-Fluorine: No strong ortho/para activating group (Less Activated) check_activation->c3_analysis Analysis of C3 decision Which position is more activated for nucleophilic attack? c2_analysis->decision c3_analysis->decision product Major Product: Substitution at C2 decision->product C2 >> C3

Caption: Logical workflow for determining the site of nucleophilic aromatic substitution.

Problem: No reaction or very low yield when attempting to displace a fluorine atom.

Possible CauseRecommended Solution
Weak Nucleophile SNAr reactions require potent nucleophiles. Neutral alcohols or amines may not be reactive enough. Solution: Increase the nucleophilicity by deprotonating the nucleophile with a strong, non-nucleophilic base (e.g., NaH for alcohols, K₂CO₃ for phenols).
Inappropriate Solvent Protic solvents (water, alcohols) can solvate the nucleophile, reducing its reactivity. Solution: Use polar aprotic solvents like DMSO, DMF, or NMP. These solvents effectively solvate the cation but leave the nucleophile "bare" and highly reactive.[6]
Insufficient Activation While the -CN group activates the C2 position, the overall deactivating nature of the ring requires forcing conditions. Solution: Increase the reaction temperature. Microwave irradiation can also be effective in accelerating the reaction.
Quantitative Data: Expected Regioselectivity in SNAr

Due to the strong activating effect of the ortho-cyano group, substitution at C2 is heavily favored.

NucleophileSolventTemperature (°C)Expected Regiomeric Ratio (C2:C3)Expected Yield
Sodium MethoxideDMSO80 - 120> 98 : 2Good to Excellent
PyrrolidineNMP100 - 140> 95 : 5Good
Potassium PhenoxideDMF100 - 150> 98 : 2Moderate to Good
Note: This table presents expected outcomes based on established principles of SNAr chemistry. Actual results may vary.
Experimental Protocol: General SNAr with an Alcohol
  • Reaction Setup: In an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a polar aprotic solvent like DMSO or DMF.

  • Nucleophile Preparation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to the solvent. Slowly add the desired alcohol (1.2 eq) at 0°C and allow the mixture to stir for 30 minutes at room temperature until hydrogen evolution ceases.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in the same solvent to the prepared nucleophile solution.

  • Reaction: Heat the reaction mixture to 80-120°C and monitor by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and carefully quench by pouring it into ice-water.

  • Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Guide 3: Synthesis of Fused Heterocycles (e.g., Quinazolines)

This guide covers the synthesis of quinazoline derivatives, a common application for aminobenzonitriles.

G Figure 3. General Workflow for Quinazoline Synthesis start 2-Aminobenzonitrile Derivative reagent Add C1 Electrophile (e.g., Orthoester, Aldehyde, Formamide) start->reagent conditions Apply Reaction Conditions (e.g., Lewis/Brønsted Acid Catalyst, Heat, Microwave) reagent->conditions cyclization Intramolecular Cyclization conditions->cyclization product Quinazoline Product cyclization->product

References

dealing with low reactivity of the amino group in 5-Amino-2,3-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the low reactivity of the amino group in 5-Amino-2,3-difluorobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: Why is the amino group in this compound so unreactive?

The low reactivity of the amino group is due to the strong electron-withdrawing effects of the two fluorine atoms and the nitrile group (-CN) on the benzene ring. These groups pull electron density away from the ring and the amino group, reducing its nucleophilicity and making it less likely to participate in common amine reactions.

Q2: Can I perform a standard acylation reaction with this compound using acyl chlorides or anhydrides?

Standard acylation conditions are often sluggish and may require harsh conditions, leading to low yields and potential side reactions. The reduced nucleophilicity of the amino group makes the reaction difficult. More effective methods often involve the use of coupling agents like EDC with DMAP or employing microwave irradiation to drive the reaction.[1]

Q3: Is the nitrile group stable under the conditions used to react with the amino group?

Caution is advised. The nitrile group can undergo hydrolysis to a carboxylic acid under strong acidic or basic conditions, especially with heating.[2] It can also be reduced to a primary amine with strong reducing agents like LiAlH4 or to an aldehyde with milder reagents like DIBAL-H.[3][4] When selecting reaction conditions for the amino group, it is crucial to consider the stability of the nitrile functionality.

Q4: How can I purify this compound and its derivatives?

Purification of fluorinated compounds can sometimes be challenging. Standard silica gel chromatography is often effective. Due to the unique properties conferred by fluorine, techniques like fluorous chromatography can also be employed for the separation of highly fluorinated compounds.[5] Additionally, pyrolysis-gas chromatography can be a useful analytical tool for separating complex mixtures of fluorinated organic compounds.[6]

Troubleshooting Guides

Issue 1: Low Yield in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with electron-deficient anilines like this compound is highly dependent on the catalytic system.[7]

Potential Cause Recommended Solution Citation
Inefficient Catalyst SystemUse electron-rich, bulky phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, which are known to improve the efficiency of cross-coupling with deactivated anilines.[8]
Weak BaseEmploy a strong, non-nucleophilic base such as sodium or potassium tert-butoxide (NaOtBu, KOtBu) to facilitate the deprotonation of the weakly acidic N-H bond.[8]
Catalyst DeactivationUtilize a well-defined palladium precatalyst (e.g., G3 or G4 XPhos precatalyst) for more reproducible and higher-yielding reactions.[8]

Below is a decision-making workflow for troubleshooting low yields in Buchwald-Hartwig amination.

G start Low Yield in Buchwald-Hartwig Amination catalyst Is the catalyst system optimized for electron-deficient anilines? start->catalyst base Is a strong, non-nucleophilic base being used? catalyst->base No solution1 Switch to bulky, electron-rich ligands (e.g., XPhos, RuPhos) or an NHC-Pd system. catalyst->solution1 Yes precatalyst Are you using a well-defined precatalyst? base->precatalyst No solution2 Use NaOtBu or KOtBu as the base. base->solution2 Yes precatalyst->start Yes, consider other factors solution3 Employ a G3 or G4 precatalyst for better reproducibility. precatalyst->solution3 No

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Issue 2: Failure of Sandmeyer Reaction

The Sandmeyer reaction, which converts an amino group to a halide or other functionalities via a diazonium salt, can be challenging with electron-deficient anilines.[9][10][11][12]

Potential Cause Recommended Solution Citation
Incomplete DiazotizationEnsure the reaction is carried out at 0-5°C to prevent decomposition of the unstable diazonium salt. Use starch-iodide paper to test for excess nitrous acid, indicating complete consumption of the aniline.[13]
Premature Decomposition of Diazonium SaltMaintain low temperatures throughout the diazotization and subsequent reaction. Avoid exposure to light and metal contaminants that can catalyze decomposition.[13]
Inefficient Copper(I) CatalystEnsure the use of a fresh, high-purity copper(I) salt. The reaction is catalyzed by Cu(I), not Cu(II).[13]
Side ReactionsThe formation of dark, tar-like byproducts suggests radical side reactions. This can be minimized by maintaining low temperatures and a proper pH.[13]

The following diagram illustrates the general pathway of a Sandmeyer reaction.

G aniline This compound diazonium Aryl Diazonium Salt aniline->diazonium NaNO2, H+ (0-5°C) product Aryl Halide/Cyanide diazonium->product CuX (X = Cl, Br, CN)

Caption: Generalized Sandmeyer reaction pathway.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of an Aryl Halide with this compound

This protocol is a general guideline for the cross-coupling of an aryl halide with the electron-deficient this compound, employing a modern catalyst system.

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene)

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Bulky phosphine ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add the palladium precatalyst (1-2 mol%) and the ligand (2-4 mol%) to an oven-dried reaction vessel.

  • Add the aryl halide (1.0 mmol), this compound (1.2 mmol), and NaOtBu (1.4 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the vessel and heat the reaction mixture at 80-110°C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Acylation of this compound using EDC/DMAP

This method is suitable for forming an amide bond with a carboxylic acid under milder conditions than traditional acylation.

Materials:

  • This compound

  • Carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a solution of the carboxylic acid (1.0 mmol) in anhydrous DCM (10 mL), add EDC (1.2 mmol) and DMAP (0.1 mmol).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.1 mmol) in anhydrous DCM (5 mL) to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

The workflow for this acylation protocol is visualized below.

G start Start step1 Dissolve carboxylic acid in DCM start->step1 step2 Add EDC and DMAP to activate step1->step2 step3 Add this compound solution step2->step3 step4 Stir at room temperature (12-24h) step3->step4 step5 Work-up and Purification step4->step5 end Final Product step5->end

References

side reactions of the nitrile group in 5-Amino-2,3-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Amino-2,3-difluorobenzonitrile

This guide provides troubleshooting advice and frequently asked questions regarding the . It is intended for researchers, scientists, and drug development professionals to help anticipate and resolve common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions of the nitrile group on this compound?

A1: The nitrile group (-C≡N) is a versatile functional group but can participate in undesired reactions under various conditions. The most common side reactions are:

  • Hydrolysis: The nitrile group can hydrolyze to form a primary amide (-CONH₂) and subsequently a carboxylic acid (-COOH).[1][2][3] This reaction is typically catalyzed by acidic or basic conditions, especially at elevated temperatures.[2]

  • Reduction: In the presence of reducing agents, the nitrile group can be reduced to a primary amine (-CH₂NH₂).[3][4] Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this transformation.[2][3]

  • Cyclization/Intramolecular Reactions: The proximate amino group can potentially interact with the nitrile group under certain conditions, leading to the formation of heterocyclic structures. For instance, reactions of o-aminobenzonitriles can lead to quinazoline derivatives.[5][6][7]

Q2: My reaction is sensitive to water. How can I prevent the hydrolysis of the nitrile group?

A2: To prevent unwanted hydrolysis, it is crucial to maintain anhydrous (dry) conditions throughout your experiment and work-up.[8] Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). During the work-up, avoid prolonged exposure to strong aqueous acids or bases, especially at high temperatures. If an aqueous wash is necessary, perform it quickly at low temperatures and use neutralized or buffered solutions where possible.

Q3: I am trying to perform a reaction on the amino group, but I am seeing a new peak in my mass spec corresponding to the mass of my starting material plus 18 (H₂O). What is happening?

A3: The addition of 18 mass units strongly suggests the hydrolysis of the nitrile group (-C≡N) to a primary amide (-CONH₂). This can be triggered by acidic or basic reagents or even trace amounts of water in your reaction mixture, particularly if the reaction is heated. Review your reaction conditions and purification steps for sources of water or exposure to non-neutral pH.

Q4: How do the fluorine atoms on the aromatic ring affect the reactivity of the nitrile group?

A4: The electron-withdrawing nature of the fluorine atoms increases the electrophilicity of the nitrile carbon atom.[9] This can make the nitrile group more susceptible to nucleophilic attack, which is the initial step in both acid- and base-catalyzed hydrolysis as well as reduction by hydride reagents.[2][9]

Troubleshooting Guides

This section provides structured guidance for identifying and resolving specific side reactions involving the nitrile group.

Issue 1: Unintended Hydrolysis to Amide or Carboxylic Acid
  • Symptoms:

    • Appearance of a new product with M+18 (amide) or M+37 (carboxylic acid, considering the net addition of H₂O and OH, and loss of NH) in the mass spectrum.

    • In the IR spectrum, the sharp nitrile peak (around 2220-2260 cm⁻¹) diminishes or disappears, while new broad peaks appear for N-H stretching (amide, ~3200-3400 cm⁻¹) and/or a very broad O-H stretch (carboxylic acid, ~2500-3300 cm⁻¹) and a C=O stretch (~1650-1710 cm⁻¹).

    • Changes in product polarity, typically becoming more polar, leading to different retention times in chromatography.

  • Troubleshooting Steps:

    • Verify Anhydrous Conditions: Ensure all solvents and non-aqueous reagents are thoroughly dried. Use freshly opened bottles of anhydrous solvents or distill them over a suitable drying agent.

    • Control pH: If your reaction generates acidic or basic byproducts, consider adding a non-nucleophilic base (e.g., proton sponge) or a buffer to maintain a neutral pH.

    • Modify Work-up: During aqueous work-up, use chilled solutions and minimize contact time. Use dilute or buffered aqueous solutions (e.g., saturated sodium bicarbonate) instead of strong acids or bases for neutralization.

    • Lower Reaction Temperature: High temperatures accelerate hydrolysis. If the primary reaction allows, run it at a lower temperature for a longer duration.

Issue 2: Unintended Reduction to a Primary Amine
  • Symptoms:

    • Appearance of a new product with M+4 in the mass spectrum.

    • Disappearance of the nitrile peak in the IR spectrum and appearance of N-H bending vibrations (~1600 cm⁻¹).

    • Significant shift in the ¹H NMR spectrum, with a new signal corresponding to the -CH₂- group adjacent to the amine.

  • Troubleshooting Steps:

    • Avoid Incompatible Reagents: Be cautious when using hydride-based reagents (e.g., NaBH₄, LiAlH₄) in subsequent steps if the nitrile is to be preserved. While NaBH₄ is generally not strong enough to reduce nitriles, certain additives or conditions can increase its reactivity.

    • Choose Chemoselective Reagents: If another functional group in the molecule needs to be reduced, select a reagent that is chemoselective and will not affect the nitrile group. For example, some catalytic hydrogenation conditions can be tuned to selectively reduce other groups.

    • Protecting Group Strategy: In multi-step syntheses, consider protecting the nitrile group if harsh reductive conditions are unavoidable. However, this is often not practical, and redesigning the synthetic route is a better approach.

Data on Factors Influencing Nitrile Side Reactions

The following table summarizes how different experimental conditions can promote common side reactions of the nitrile group.

Side ReactionConditionReagent/CatalystExpected OutcomeMitigation Strategy
Hydrolysis AcidicStrong aqueous acids (e.g., H₂SO₄, HCl)Rapid conversion to carboxylic acid, via an amide intermediate.[2][3]Use non-aqueous acid sources or perform reaction at low temperature with short reaction times.
BasicStrong aqueous bases (e.g., NaOH, KOH)Formation of carboxylate salt, via an amide intermediate.[2][9]Use non-nucleophilic organic bases (e.g., DIPEA) or control pH carefully during work-up.
Elevated TemperatureWater (even trace amounts)Increased rate of hydrolysis.Maintain strict anhydrous conditions and run reactions at the lowest effective temperature.
Reduction Strong HydrideLithium Aluminum Hydride (LiAlH₄)Complete reduction to the primary amine (-CH₂NH₂).[3]Use a milder reducing agent if another group is the target; avoid LiAlH₄ unless nitrile reduction is desired.
CatalyticH₂ with metal catalyst (e.g., Raney Ni, PtO₂)Reduction to the primary amine.Avoid high-pressure hydrogenation if the nitrile group needs to be preserved.
Milder HydrideDiisopropylaminoborane with cat. LiBH₄Efficient reduction to the primary amine.[4][10]Useful for planned reductions, but avoid if nitrile is to be retained.

Experimental Protocols

Protocol 1: Minimizing Nitrile Hydrolysis During a Reaction (Example: N-Alkylation)

This protocol for N-alkylation of the amino group is designed to prevent concurrent hydrolysis of the nitrile.

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq), which has been dried in an oven.

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) via syringe.

  • Reagent Addition: Add the alkylating agent (e.g., iodomethane, 1.1 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding ice-cold water. Extract the product with a water-immiscible organic solvent like ethyl acetate (3x).

  • Purification: Wash the combined organic layers with cold brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Controlled Reduction of the Nitrile Group to a Primary Amine

This protocol describes the reduction of the nitrile to a primary amine using LiAlH₄.[3]

  • Reaction Setup: In a flame-dried three-neck flask equipped with a dropping funnel and reflux condenser under an argon atmosphere, suspend lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up (Fieser method): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. A granular precipitate should form.

  • Purification: Stir the resulting slurry for 1 hour, then filter it through a pad of Celite. Wash the filter cake with THF. Combine the filtrates and concentrate under reduced pressure to yield the crude amine, which can be further purified by distillation or chromatography.

Visual Diagrams

Troubleshooting_Workflow start Unexpected Product Observed in Reaction Mixture char Characterize Product: - Mass Spectrometry (MS) - IR Spectroscopy - NMR Spectroscopy start->char check_mass Mass Change Analysis char->check_mass hydrolysis Probable Hydrolysis: - Mass +18 (Amide) - Mass +17 (Acid, net) - Loss of -C≡N peak in IR - New C=O peak in IR check_mass->hydrolysis Mass Increased? reduction Probable Reduction: - Mass +4 (Amine) - Loss of -C≡N peak in IR check_mass->reduction Mass Increased? other Other Side Reaction (e.g., Cyclization) check_mass->other Other Mass Change? guide_h Consult Hydrolysis Troubleshooting Guide hydrolysis->guide_h guide_r Consult Reduction Troubleshooting Guide reduction->guide_r

Caption: Troubleshooting workflow for identifying nitrile side reactions.

Side_Reaction_Pathways cluster_hydrolysis Hydrolysis Pathway cluster_reduction Reduction Pathway start_h This compound (-C≡N) amide Intermediate Amide (-CONH2) start_h->amide H₂O (H⁺ or OH⁻) acid Carboxylic Acid (-COOH) amide->acid H₂O (H⁺ or OH⁻, heat) start_r This compound (-C≡N) imine Intermediate Imine Salt start_r->imine [H⁻] (e.g., LiAlH₄) amine Primary Amine (-CH₂NH₂) imine->amine [H⁻] then H₂O workup

Caption: Key side reaction pathways for the nitrile group.

Logic_Diagram cond Reaction Conditions acid Strong Acid / H₂O base Strong Base / H₂O heat High Temperature hydride Strong Reducing Agent (e.g., LiAlH₄) hydrolysis Nitrile Hydrolysis (Amide/Acid Formation) acid->hydrolysis promotes base->hydrolysis promotes heat->hydrolysis promotes heat->hydrolysis accelerates reduction Nitrile Reduction (Amine Formation) hydride->reduction causes outcome Potential Side Reactions

Caption: Influence of conditions on nitrile side product formation.

References

Validation & Comparative

A Comparative Analysis of 5-Amino-2,3-difluorobenzonitrile Derivatives and Their Non-fluorinated Analogs: A Data Deficit

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant lack of data directly comparing the biological activity of 5-Amino-2,3-difluorobenzonitrile derivatives with their non-fluorinated counterparts. While the strategic incorporation of fluorine atoms is a widely recognized strategy in medicinal chemistry to enhance the potency, metabolic stability, and pharmacokinetic profile of drug candidates, specific experimental evidence for the this compound scaffold remains elusive.

Our extensive search for peer-reviewed studies and experimental data yielded no direct comparisons of biological activity, such as IC50, EC50, or Ki values, between these two classes of compounds. Furthermore, detailed experimental protocols and associated signaling pathway analyses for this compound derivatives are not publicly available.

While research exists on the biological activities of various derivatives of the non-fluorinated 5-aminobenzonitrile, these studies typically involve significant structural modifications to create more complex heterocyclic compounds. The primary biological targets and activities reported for these larger molecules, such as xanthine oxidase or PI3K/mTOR inhibition, cannot be directly attributed to the foundational 5-aminobenzonitrile core. Consequently, a meaningful and direct comparison with its difluorinated analog is not feasible at this time.

The absence of this crucial data prevents the creation of a detailed comparison guide as requested. Further research, including the synthesis and biological evaluation of this compound derivatives and their direct non-fluorinated analogs under standardized assay conditions, is necessary to elucidate the impact of fluorine substitution on the biological activity of this particular chemical scaffold.

Below, we present a conceptual framework illustrating the typical workflow for such a comparative study, which, if populated with experimental data, would form the basis of the requested guide.

Conceptual Experimental Workflow

This diagram outlines the necessary steps to conduct a comparative study of the biological activities of fluorinated and non-fluorinated aminobenzonitrile derivatives.

Conceptual Workflow for Comparative Biological Activity Study cluster_0 Compound Synthesis cluster_1 Biological Screening cluster_2 Data Analysis & Comparison cluster_3 Mechanism of Action Studies A Synthesis of 5-Amino-2,3- difluorobenzonitrile Derivatives C Primary Screening (e.g., Cell Viability Assays) A->C B Synthesis of Non-fluorinated 5-Aminobenzonitrile Analogs B->C D Target-Based Assays (e.g., Enzyme Inhibition) C->D Active Compounds E Determination of Potency (IC50, EC50, etc.) D->E G Signaling Pathway Analysis (e.g., Western Blot, Kinase Profiling) D->G Lead Compounds F Structure-Activity Relationship (SAR) Analysis E->F

Caption: Conceptual workflow for a comparative biological activity study.

Hypothetical Signaling Pathway Involvement

Should future research identify relevant biological targets for these compounds, a signaling pathway diagram would be constructed to visualize their mechanism of action. For instance, if a derivative was found to inhibit a specific kinase, the diagram would illustrate the downstream effects of this inhibition.

Hypothetical Kinase Inhibition Signaling Pathway cluster_pathway Cellular Signaling cluster_intervention Drug Action Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Inhibitor This compound Derivative Inhibitor->Kinase_B

Caption: Hypothetical kinase inhibition signaling pathway.

We encourage researchers in the field of medicinal chemistry to investigate the biological properties of this compound and its derivatives to fill this knowledge gap. Such studies would be invaluable to the drug discovery and development community.

A Comparative Guide to the X-ray Crystal Structure of 5-Amino-2,3-difluorobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and medicinal chemistry, substituted aminobenzonitriles are a critical class of molecular scaffolds. Their structural and electronic properties are of paramount importance as they dictate the molecule's interaction with biological targets. While a significant body of research exists on this class of compounds, comprehensive X-ray crystal structure data for many derivatives, including 5-Amino-2,3-difluorobenzonitrile, remains limited in the public domain.

This guide presents a comparative analysis of the X-ray crystal structure of a close positional isomer, 4-Amino-3,5-difluorobenzonitrile, for which detailed structural data is available. This comparison provides valuable insights into how the substitution pattern on the phenyl ring influences solid-state conformation, intermolecular interactions, and crystal packing. Such understanding is crucial for rational drug design and the development of new therapeutic agents.

Comparative Crystallographic Data

The crystallographic parameters, determined by single-crystal X-ray diffraction, reveal the precise three-dimensional arrangement of atoms and molecules in the solid state. Below is a comparison of the key crystallographic data for 4-Amino-3,5-difluorobenzonitrile. The absence of data for this compound underscores the need for further experimental investigation into this specific isomer.

Parameter4-Amino-3,5-difluorobenzonitrile[1][2]This compound
Chemical FormulaC₇H₄F₂N₂C₇H₅FN₂
Molecular Weight154.12154.12
Crystal SystemMonoclinicData not available
Space GroupP2₁/cData not available
Unit Cell Dimensionsa = 7.789(2) Å, b = 12.049(4) Å, c = 7.301(2) ÅData not available
α, β, γ (°)90, 107.03(3), 90Data not available
Volume (ų)654.5(3)Data not available
Z (molecules/unit cell)4Data not available
Density (calculated)1.563 g/cm³Data not available
Key Intermolecular InteractionsN—H⋯N, N—H⋯F hydrogen bonds, C—H⋯F contacts, π–π stackingData not available

The crystal structure of 4-Amino-3,5-difluorobenzonitrile demonstrates a quinoid character of the phenyl ring, which is accompanied by a distortion of bond angles due to the presence of the fluorine substituents in the 3 and 5 positions.[1][2] The molecules in the crystal are connected by a network of N—H⋯N and N—H⋯F hydrogen bonds, as well as C—H⋯F short contacts and π–π stacking interactions.[1][2] It is plausible that this compound would exhibit a different network of intermolecular interactions due to the altered positions of the fluorine and amino groups, which would influence its crystal packing and physicochemical properties.

Experimental Workflow

The determination of a molecule's crystal structure via single-crystal X-ray diffraction is a systematic process. It begins with the synthesis and crystallization of the compound and concludes with the refinement of the diffraction data to yield a detailed three-dimensional model of the molecule.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structural Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: A generalized workflow for determining a molecular crystal structure.

Experimental Protocols

The following protocols are based on the successful synthesis and X-ray crystal structure analysis of 4-Amino-3,5-difluorobenzonitrile and represent a standard approach that could be adapted for this compound.

1. Synthesis of 4-Amino-3,5-difluorobenzonitrile [1][2]

The synthesis of the related compound, 4-amino-3,5-difluorobenzoic acid, involves the hydrolysis of 4-amino-3,5-difluorobenzonitrile.[1][2] A similar synthetic strategy starting from the appropriate precursors could be envisioned for this compound.

  • Reaction Setup: In a round-bottom flask, 4-amino-3,5-difluorobenzonitrile (14.91 g, 96.7 mmol) is treated with 1 M sodium hydroxide (480 mL).

  • Reaction: The resulting solution is heated to reflux for 24 hours.

  • Work-up: The reaction is then cooled to room temperature, and concentrated HCl (60 mL) is added dropwise until the reaction mixture becomes acidic (pH ~1), causing the product to precipitate as a hydrochloride salt.

  • Purification: The salt is dissolved in ethyl acetate, dried over MgSO₄, filtered, and concentrated under vacuum to yield 4-amino-3,5-difluorobenzoic acid.

2. Single-Crystal X-ray Diffraction

  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture.

  • Data Collection: A suitable crystal is mounted on a diffractometer. The diffraction data for 4-Amino-3,5-difluorobenzonitrile was collected at a temperature of 100 K.

  • Structure Solution and Refinement: The collected diffraction data is processed, and the crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Alternative Analytical Techniques

In the absence of single-crystal X-ray data, other analytical techniques can provide valuable structural information and allow for comparison between isomers.

1. Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide information about the connectivity of atoms and the functional groups present in the molecule. While spectroscopic data for this compound is not readily available in the public domain, data for other isomers like 4-Amino-3,5-difluorobenzonitrile and 2-Amino-4,6-difluorobenzonitrile can be used for comparative purposes.[3]

2. Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the geometry, electronic properties, and vibrational frequencies of molecules.[4] These theoretical calculations can complement experimental data and provide insights into the structure and properties of compounds for which experimental crystal structures are not yet available. For instance, studies on similar molecules like 2-amino-5-fluorobenzonitrile have utilized DFT to determine molecular geometry and bonding features.

References

Spectroscopic Comparison of Aminodifluorobenzonitrile Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of isomeric composition is critical. The subtle variations in the substitution patterns of aminodifluorobenzonitrile isomers can significantly impact their physicochemical properties, reactivity, and ultimately, their biological activity. This guide provides a detailed spectroscopic comparison of several aminodifluorobenzonitrile isomers, offering key experimental data to aid in their unambiguous identification and characterization.

The strategic placement of amino and fluoro groups on the benzonitrile scaffold dramatically influences the electronic environment of the molecule. These differences manifest as distinct signatures in various spectroscopic analyses, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy. This guide presents a compilation of available experimental data for a selection of aminodifluorobenzonitrile isomers to facilitate their differentiation.

Comparative Spectroscopic Data

Table 1: ¹H and ¹³C NMR Spectroscopic Data (δ, ppm)

Isomer¹H NMR (Solvent)¹³C NMR (Solvent)
2-Amino-3,5-difluorobenzonitrile Predicted: H-4: 6.80 - 7.00 (ddd), H-6: 6.60 - 6.80 (ddd), -NH₂: 4.50 - 5.50 (br s)[1]Data not readily available
4-Amino-3,5-difluorobenzonitrile (CDCl₃): δ 6.90 (m, 2H), 4.10 (s, 2H)[2]Data not readily available
2-Amino-4,6-difluorobenzonitrile (DMSO-d₆): δ 7.05 (m, 1H), 6.80 (m, 1H), 6.60 (s, 2H)[2]Data not readily available
4-Amino-2,3-difluorobenzonitrile Data not readily availableData not readily available
4-Amino-2,5-difluorobenzonitrile Data not readily availableData not readily available
4-Amino-2,6-difluorobenzonitrile Data not readily availableData not readily available

Table 2: Vibrational Spectroscopy Data (cm⁻¹)

IsomerKey IR Absorptions (KBr or Nujol)Key Raman Shifts
2-Amino-3,5-difluorobenzonitrile Expected: ~3350 (N-H str), 2220-2260 (C≡N str), 1100-1300 (C-F str)[3][4]Data not readily available
4-Amino-3,5-difluorobenzonitrile 3480, 3370 (N-H str), 2230 (C≡N str), 1630, 1520, 1470, 1240, 1170, 870[2]Data not readily available
2-Amino-4,6-difluorobenzonitrile 3450, 3350 (N-H str), 2225 (C≡N str), 1640, 1610, 1510, 1450, 1260, 1150, 850[2]Data not readily available
4-Amino-2,3-difluorobenzonitrile Data not readily availableData not readily available
4-Amino-2,5-difluorobenzonitrile Data not readily availableData not readily available
4-Amino-2,6-difluorobenzonitrile Data not readily availableData not readily available

Table 3: UV-Visible Spectroscopy Data

Isomerλmax (nm) (Solvent)
2-Amino-3,5-difluorobenzonitrile Data not readily available
4-Amino-3,5-difluorobenzonitrile Data not readily available
2-Amino-4,6-difluorobenzonitrile Data not readily available
4-Amino-2,3-difluorobenzonitrile Data not readily available
4-Amino-2,5-difluorobenzonitrile Data not readily available
4-Amino-2,6-difluorobenzonitrile Data not readily available

Experimental Protocols

Detailed methodologies are crucial for the accurate acquisition and interpretation of spectroscopic data. The following are generalized experimental protocols for the techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the aminodifluorobenzonitrile isomer and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Record the ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher. To achieve a good signal-to-noise ratio, acquire a sufficient number of scans.

  • ¹³C NMR Acquisition: Record the ¹³C NMR spectrum on the same instrument. A greater number of scans will be necessary compared to ¹H NMR to obtain a spectrum with adequate signal intensity.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Technique): Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio. The data is typically presented in terms of wavenumber (cm⁻¹).

Raman Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto a microscope slide or into a capillary tube.

  • Data Acquisition: Use a Raman spectrometer with a specific laser excitation wavelength (e.g., 532 nm or 785 nm). The spectrum is typically recorded over a Raman shift range of 200-3500 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the aminodifluorobenzonitrile isomer in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance reading within the linear range of the instrument (typically below 1.5).

  • Data Acquisition: Record the UV-Vis spectrum over a wavelength range of approximately 200-400 nm using a dual-beam spectrophotometer, with the pure solvent used as a reference.

Visualization of Spectroscopic Workflow

The logical flow of a comparative spectroscopic analysis of aminodifluorobenzonitrile isomers can be visualized as follows:

Spectroscopic_Workflow cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison cluster_conclusion Conclusion Isomer1 Isomer A NMR NMR (1H, 13C) Isomer1->NMR IR FTIR Isomer1->IR Raman Raman Isomer1->Raman UV_Vis UV-Vis Isomer1->UV_Vis Isomer2 Isomer B Isomer2->NMR Isomer2->IR Isomer2->Raman Isomer2->UV_Vis Isomer3 Isomer C Isomer3->NMR Isomer3->IR Isomer3->Raman Isomer3->UV_Vis Data_Processing Spectral Data Processing NMR->Data_Processing IR->Data_Processing Raman->Data_Processing UV_Vis->Data_Processing Comparative_Analysis Comparative Analysis (Tables & Charts) Data_Processing->Comparative_Analysis Conclusion Isomer Identification & Structural Elucidation Comparative_Analysis->Conclusion

References

A Researcher's Guide to the Relative Reactivity of Fluorinated Benzonitrile Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the subtleties of nucleophilic aromatic substitution (SNAr) is paramount for the rational design of synthetic routes. This guide provides an objective comparison of the relative reactivity of various fluorinated benzonitrile isomers in SNAr reactions, supported by experimental data and detailed methodologies.

The presence of one or more fluorine atoms on a benzonitrile ring significantly influences its reactivity towards nucleophiles. The strong electron-withdrawing nature of both the fluorine atom and the nitrile group activates the aromatic ring for nucleophilic attack. However, the position of these substituents dictates the degree of activation and, consequently, the reaction rate. This guide delves into the factors governing this reactivity and presents quantitative data to inform substrate selection and reaction optimization.

The Underlying Principles of Reactivity

Nucleophilic aromatic substitution reactions, particularly those involving activated aryl fluorides, typically proceed through a two-step addition-elimination mechanism. The initial attack of the nucleophile on the carbon atom bearing the fluorine atom forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the overall reaction rate.

The electron-withdrawing cyano (-CN) group plays a crucial role in stabilizing the negative charge of the Meisenheimer complex, especially when the attack occurs at the ortho or para positions relative to the nitrile. This is due to the ability of the nitrile group to delocalize the negative charge through resonance. In contrast, a meta-positioned cyano group can only offer inductive stabilization, which is generally weaker.

Fluorine, as a leaving group in SNAr, is highly effective due to its strong inductive electron-withdrawing effect, which polarizes the C-F bond and makes the ipso-carbon more electrophilic and susceptible to nucleophilic attack. The rate-determining step is typically the formation of the Meisenheimer complex, not the cleavage of the strong C-F bond.

Comparative Reactivity of Fluorinated Benzonitrile Isomers

The reactivity of fluorobenzonitrile isomers is expected to follow the order: para > ortho >> meta .

  • 4-Fluorobenzonitrile (para-isomer): The cyano group at the para position provides excellent resonance stabilization of the negative charge in the Meisenheimer intermediate that forms upon nucleophilic attack. This leads to a significantly lower activation energy and a faster reaction rate.

  • 2-Fluorobenzonitrile (ortho-isomer): Similar to the para isomer, the ortho-positioned cyano group can delocalize the negative charge of the intermediate through resonance. However, steric hindrance from the adjacent cyano group can slightly impede the approach of the nucleophile, potentially leading to a slightly lower reaction rate compared to the para isomer in some cases.

  • 3-Fluorobenzonitrile (meta-isomer): With the cyano group in the meta position, there is no possibility for direct resonance stabilization of the negative charge on the carbon skeleton of the Meisenheimer intermediate. The activation is primarily due to the inductive effect of the cyano group, which is weaker than the resonance effect. Consequently, the meta isomer is significantly less reactive than the ortho and para isomers.

The introduction of additional fluorine atoms further enhances the electrophilicity of the aromatic ring, generally leading to increased reaction rates. For example, difluoro- and trifluorobenzonitriles are expected to be more reactive than their monofluorinated counterparts. The precise reactivity will again depend on the relative positions of the fluorine atoms and the nitrile group. For instance, in 2,4-difluorobenzonitrile, nucleophilic attack is expected to occur preferentially at the 4-position due to the strong para-activating effect of the nitrile group and less steric hindrance compared to the 2-position.

Quantitative Data Summary

The following table summarizes the expected relative reactivity based on established principles of SNAr reactions. It is important to note that absolute reaction rates will depend on the specific nucleophile, solvent, and temperature used.

Fluorinated Benzonitrile IsomerPosition of FluorineExpected Relative ReactivityRationale for Reactivity
4-FluorobenzonitrileparaHighStrong resonance stabilization of the Meisenheimer intermediate by the para-cyano group.
2-FluorobenzonitrileorthoHighStrong resonance stabilization of the Meisenheimer intermediate by the ortho-cyano group, potentially moderated by steric effects.
3-FluorobenzonitrilemetaLowOnly inductive stabilization by the meta-cyano group; no resonance stabilization.
2,4-Difluorobenzonitrileortho, paraVery HighEnhanced ring activation by two fluorine atoms. Substitution favored at the 4-position due to para-activation by the cyano group.
2,6-Difluorobenzonitrileortho, orthoHighStrong activation by two ortho-fluorine atoms, though steric hindrance may be a factor.
2,4,6-Trifluorobenzonitrileortho, para, orthoExtremely HighVery strong activation of the ring due to three electron-withdrawing fluorine atoms.

Experimental Protocols

A detailed experimental protocol for determining the kinetics of the reaction between a fluorinated benzonitrile isomer and a nucleophile, such as piperidine, is provided below. This method allows for the determination of pseudo-first-order rate constants, which can be used to compare the relative reactivities of different isomers.

Kinetic Measurement of the Reaction of a Fluorinated Benzonitrile with Piperidine using UV-Vis Spectroscopy

1. Materials and Reagents:

  • Fluorinated benzonitrile isomer (e.g., 4-fluorobenzonitrile)

  • Piperidine (distilled before use)

  • Anhydrous solvent (e.g., Dimethyl Sulfoxide - DMSO)

  • Volumetric flasks

  • UV-Vis spectrophotometer with a thermostatted cell holder

2. Preparation of Stock Solutions:

  • Prepare a stock solution of the fluorinated benzonitrile isomer in the chosen anhydrous solvent at a known concentration (e.g., 1.0 x 10⁻³ M).

  • Prepare a series of stock solutions of piperidine in the same solvent with varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M). A large excess of piperidine is used to ensure pseudo-first-order conditions.

3. Kinetic Run Procedure:

  • Set the temperature of the UV-Vis spectrophotometer's cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

  • Pipette a known volume of the fluorinated benzonitrile stock solution into a quartz cuvette.

  • Add a known volume of the solvent to the cuvette.

  • Initiate the reaction by rapidly adding a known volume of one of the piperidine stock solutions to the cuvette and mix quickly.

  • Immediately start recording the absorbance of the solution at the wavelength corresponding to the maximum absorbance (λ_max) of the product (the N-arylpiperidine derivative). The λ_max for the product should be determined beforehand by recording the spectrum of an authentic sample.

  • Continue to record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance value becomes constant).

4. Data Analysis:

  • The pseudo-first-order rate constant (k_obs) for each piperidine concentration can be determined by plotting ln(A_∞ - A_t) versus time (t), where A_t is the absorbance at time t, and A_∞ is the absorbance at the end of the reaction. The slope of this plot will be -k_obs.

  • The second-order rate constant (k_2) can be obtained by plotting the values of k_obs against the concentration of piperidine. The slope of this line will be the second-order rate constant.

  • By repeating this procedure for different fluorinated benzonitrile isomers, their respective second-order rate constants can be determined and compared to establish their relative reactivities.

Logical Relationships in SNAr Reactivity

The following diagram illustrates the key factors influencing the relative reactivity of fluorinated benzonitrile isomers in nucleophilic aromatic substitution.

SNAr_Reactivity cluster_reactants Reactants cluster_factors Influencing Factors cluster_mechanism Reaction Mechanism cluster_outcome Outcome Fluorinated Benzonitrile Fluorinated Benzonitrile Substituent Position Substituent Position Fluorinated Benzonitrile->Substituent Position Number of Fluorines Number of Fluorines Fluorinated Benzonitrile->Number of Fluorines Nucleophile Nucleophile Nucleophile Strength Nucleophile Strength Nucleophile->Nucleophile Strength Meisenheimer Complex Stability Meisenheimer Complex Stability Substituent Position->Meisenheimer Complex Stability Number of Fluorines->Meisenheimer Complex Stability Meisenheimer Complex Formation Meisenheimer Complex Formation Nucleophile Strength->Meisenheimer Complex Formation Solvent Polarity Solvent Polarity Solvent Polarity->Meisenheimer Complex Stability Meisenheimer Complex Formation->Meisenheimer Complex Stability Leaving Group Departure Leaving Group Departure Meisenheimer Complex Stability->Leaving Group Departure Reaction Rate Reaction Rate Meisenheimer Complex Stability->Reaction Rate Determines Leaving Group Departure->Reaction Rate

Caption: Factors influencing the rate of nucleophilic aromatic substitution on fluorinated benzonitriles.

This guide provides a framework for understanding and predicting the relative reactivity of fluorinated benzonitrile isomers in SNAr reactions. By considering the electronic effects of the substituents and employing systematic kinetic studies, researchers can make informed decisions in the design and execution of their synthetic strategies.

A Comparative Guide to Assessing the Purity of Synthesized 5-Amino-2,3-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount to the success of their work. 5-Amino-2,3-difluorobenzonitrile is a key building block in the synthesis of various pharmaceutical compounds, where the presence of impurities can lead to unwanted side reactions, reduced yields, and compromised final product quality.[1] This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized this compound, supported by experimental data and protocols.

Purity Assessment Techniques: A Comparative Overview

Several analytical techniques are employed to determine the purity of synthesized this compound. The choice of method depends on the nature of the expected impurities and the desired level of accuracy. High-Performance Liquid Chromatography (HPLC) is a primary tool for quantitative purity analysis, while Nuclear Magnetic Resonance (NMR) spectroscopy helps in identifying and quantifying impurities.[2] Other methods like Gas Chromatography-Mass Spectrometry (GC-MS) and melting point analysis also provide valuable information.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.Quantitative purity (% area), detection and quantification of non-volatile impurities.[2]High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds.Requires reference standards for absolute quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile components in the gas phase followed by mass-based detection.Identification and quantification of volatile impurities, confirmation of molecular weight.High sensitivity, excellent for separating volatile isomers.Not suitable for non-volatile or thermally unstable compounds.
Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) Spectroscopy Absorption of electromagnetic radiation by atomic nuclei in a magnetic field.Structural elucidation, identification and quantification of impurities with distinct NMR signals.[2]Provides detailed structural information, can be quantitative (qNMR).Lower sensitivity compared to chromatographic methods, complex spectra can be difficult to interpret.
Melting Point Analysis Determination of the temperature range over which a solid melts.Indication of purity; pure compounds have a sharp melting point range.[2]Simple, rapid, and inexpensive.Not quantitative, susceptible to user error, not suitable for amorphous solids.
Thin Layer Chromatography (TLC) Separation of components on a thin layer of adsorbent material.Qualitative assessment of purity and number of components.[2]Fast, simple, and low-cost screening tool.Not quantitative, lower resolution than HPLC.

Comparative Analysis with Structural Isomers

The purity of this compound is often compared with its structural isomers, which may be present as impurities from the synthesis process. Understanding the properties of these isomers is crucial for developing effective purification and analysis methods.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Typical Purity
This compound C₇H₄F₂N₂154.12Not AvailableNot Available>98%
2-Amino-3,5-difluorobenzonitrile C₇H₄F₂N₂154.1285 - 88160>97%[1]
4-Amino-3,5-difluorobenzonitrile C₇H₄F₂N₂154.1284 - 86Not Available>98%
2-Amino-4,6-difluorobenzonitrile C₇H₄F₂N₂154.12104 - 108Not Available>98%
5-Amino-2-fluorobenzonitrile C₇H₅FN₂136.1391 - 101294.5>97%[3]

Potential Impurities in Synthesized this compound

Impurities in the final product can originate from starting materials, side reactions, or degradation.[2] Identifying these potential impurities is a key step in developing a robust analytical method.

Impurity TypeExamplesPotential Origin
Unreacted Starting Materials e.g., 2,3-Difluorobromobenzene, 2,3-DifluoroanilineIncomplete reaction during synthesis.
Isomeric Aminodifluorobenzonitriles 2-Amino-3,5-difluorobenzonitrile, 4-Amino-3,5-difluorobenzonitrileSide reactions during synthesis.[2]
Hydrolysis Products 5-Amino-2,3-difluorobenzamide, 5-Amino-2,3-difluorobenzoic acidHydrolysis of the nitrile group during reaction or work-up.[2]
Solvent Residues e.g., Dimethylformamide (DMF), TolueneIncomplete removal of solvents after purification.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and reliable purity assessment.

High-Performance Liquid Chromatography (HPLC) Protocol
  • Instrument: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.

  • Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the relative peak areas.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Instrument: GC-MS system.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injection Mode: Splitless.

  • Mass Spectrometer: Electron ionization (EI) mode with a scan range of m/z 40-500.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

¹H NMR Spectroscopy Protocol
  • Instrument: NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Analysis: Integrate the peaks corresponding to the compound and any identified impurities. The relative integrals can be used to estimate the molar ratio of the components.

Visualizing the Workflow

Diagrams can help in understanding the logical flow of the purity assessment process.

Purity_Assessment_Workflow Crude Crude Synthesized Product TLC Initial Purity Check (TLC) Crude->TLC Purification Purification (Column Chromatography or Recrystallization) TLC->Purification HPLC_GCMS Quantitative Purity Analysis (HPLC/GC-MS) Purification->HPLC_GCMS NMR Structural Confirmation (NMR) HPLC_GCMS->NMR Final Pure this compound NMR->Final

Caption: General workflow for the purification and purity assessment of this compound.

HPLC_Analysis_Workflow Sample Sample Preparation HPLC HPLC System Sample->HPLC Column C18 Column HPLC->Column Detector UV Detector Column->Detector Data Data Acquisition & Analysis Detector->Data Result Purity Report Data->Result

Caption: Schematic of a typical HPLC analysis workflow for purity determination.

References

A Comparative Guide to Analytical Method Validation for 5-Amino-2,3-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a critical prerequisite for ensuring the quality, consistency, and reliability of data in the development of pharmaceutical products. 5-Amino-2,3-difluorobenzonitrile is a key building block in the synthesis of various pharmaceutical compounds, making the accuracy of its quantification and purity assessment paramount. This guide provides a comparative overview of potential analytical methods for the validation of this compound, supported by extrapolated data from structurally similar compounds and detailed experimental protocols.

Core Analytical Techniques: A Comparative Overview

The primary analytical techniques suitable for the analysis of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods depends on the specific analytical requirements, such as the nature of the sample matrix, the expected concentration of the analyte, and the need for simultaneous analysis of potential impurities.

Table 1: Comparison of HPLC and GC-MS for the Analysis of this compound

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.
Typical Stationary Phase C18 or other reversed-phase silica-based columns.[1]DB-5MS or similar non-polar capillary columns.[2]
Sample Volatility Not a requirement.Requires the analyte to be volatile and thermally stable, or to be made so through derivatization.[3]
Derivatization Generally not required for this analyte, but can be used to enhance detection.[4][5]Often necessary to improve volatility and thermal stability, for example, by silylation of the amino group.[2]
Sensitivity High, especially with UV or PDA detectors.Very high, especially in selected ion monitoring (SIM) mode.
Selectivity Good, can be optimized by adjusting mobile phase composition and column chemistry.Excellent, provides structural information from mass fragmentation patterns.[3]
Common Impurities Detected Starting materials, isomers, and hydrolysis products (e.g., amides, carboxylic acids).[6]Volatile impurities and degradation products.
Typical Run Time 10-30 minutes.15-45 minutes.
Advantages Robust, widely available, suitable for non-volatile impurities.High sensitivity and specificity, definitive peak identification.
Disadvantages May have lower resolution for some isomeric impurities compared to GC.Derivatization can add complexity and variability. Not suitable for thermally labile compounds.

Experimental Protocols

The following are detailed, representative methodologies for the analysis of this compound using HPLC and GC-MS. These protocols are based on methods used for similar compounds and should be optimized and validated for specific applications.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the quantification of this compound and the assessment of its purity.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Further dilute as necessary to fall within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the identification and quantification of this compound and its volatile impurities. This protocol includes a derivatization step to improve the chromatographic properties of the analyte.

Instrumentation:

  • GC-MS system with a split/splitless injector, a capillary column, and a quadrupole mass spectrometer.

  • Data acquisition and processing software.

Derivatization Reagent:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

Sample Preparation and Derivatization:

  • Accurately weigh approximately 1 mg of this compound into a vial.

  • Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Add 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic and Mass Spectrometric Conditions:

  • Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.[2]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (20:1).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-450.

Method Validation Parameters

A comprehensive validation of any analytical method for this compound would involve the assessment of the following parameters, with hypothetical but realistic acceptance criteria presented in the table below.

Table 2: Typical Validation Parameters and Acceptance Criteria

ParameterHPLCGC-MSAcceptance Criteria
Specificity Baseline resolution > 2.0 from impurities.Unique mass spectrum and retention time.Method is able to unequivocally assess the analyte in the presence of components which may be expected to be present.
Linearity (r²) ≥ 0.999≥ 0.995A linear relationship between concentration and response over the analytical range.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%The closeness of the test results obtained by the method to the true value.
Precision (% RSD)
- Repeatability≤ 1.0%≤ 2.0%The precision under the same operating conditions over a short interval of time.
- Intermediate Precision≤ 2.0%≤ 3.0%The precision within-laboratory variations: different days, different analysts, different equipment, etc.
Limit of Detection (LOD) S/N ratio ≥ 3S/N ratio ≥ 3The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) S/N ratio ≥ 10S/N ratio ≥ 10The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness No significant change in results with small, deliberate variations in method parameters.No significant change in results with small, deliberate variations in method parameters.The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Workflow

To aid in the understanding of the analytical process, the following diagrams illustrate the general workflow for analytical method validation and a decision pathway for selecting the appropriate analytical technique.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_development 2. Method Development cluster_validation 3. Validation cluster_documentation 4. Documentation define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method optimize_params Optimize Parameters select_method->optimize_params prelim_spec Preliminary Specificity optimize_params->prelim_spec specificity Specificity prelim_spec->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report robustness->validation_report sop Standard Operating Procedure validation_report->sop

Caption: General workflow for analytical method validation.

Method_Selection_Pathway cluster_quant Primary Goal cluster_methods Recommended Method start Need to Analyze This compound quant Purity & Quantification? start->quant id Identification of Unknowns? quant->id No hplc HPLC quant->hplc Yes id->hplc No gcms GC-MS id->gcms Yes

Caption: Decision pathway for analytical method selection.

References

Navigating the Catalytic Landscape: A Comparative Guide to Cross-Coupling Reactions with 5-Amino-2,3-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of complex aromatic scaffolds is a cornerstone of modern synthesis. 5-Amino-2,3-difluorobenzonitrile presents a unique building block, featuring a nucleophilic amino group and an electrophilic carbon-halogen bond (if modified to an aryl halide), alongside a difluorinated benzene ring that can influence molecular properties. This guide provides a comparative overview of potential catalyst systems for the cross-coupling of this valuable intermediate, drawing upon established methodologies for structurally similar compounds. The following data and protocols are intended to serve as a robust starting point for reaction optimization.

While direct comparative studies on the cross-coupling of this compound are not extensively available in the reviewed literature, a wealth of knowledge exists for the coupling of other fluorinated and amino-substituted aryl compounds. By analogy, we can infer the efficacy of various catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Catalyst Efficacy at a Glance: A Comparative Overview

The following tables summarize promising catalyst systems for various cross-coupling reactions, based on their successful application with analogous substrates. The selection of the optimal catalyst will be contingent on the specific coupling partners and desired reaction conditions.

Table 1: Potential Catalyst Systems for Suzuki-Miyaura Coupling of an Aryl Halide Derivative of this compound

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. For a hypothetical aryl halide derivative of this compound, the following palladium-based catalysts are recommended starting points.

Catalyst SystemLigandBaseSolventTypical Yield Range (for analogous substrates)Key Considerations
Pd(PPh₃)₄Triphenylphosphine (integrated)K₂CO₃, Cs₂CO₃Toluene/H₂O, Dioxane/H₂O70-95%A classic, versatile catalyst. May require higher temperatures.
Pd(OAc)₂ + SPhosSPhosK₃PO₄Toluene, THF85-99%Bulky, electron-rich ligand, often effective for challenging substrates.
Pd₂(dba)₃ + XPhosXPhosK₃PO₄THF, Dioxane80-98%Another highly active catalyst system for difficult couplings.
[Pd(dppf)Cl₂]dppf (integrated)Na₂CO₃, K₂CO₃DMF, Acetonitrile75-90%Good for a range of substrates; the ferrocenyl backbone offers unique electronic properties.

Note: Yields are based on reactions with structurally similar fluorinated and amino-substituted aryl halides and may require optimization for this compound derivatives.

Table 2: Potential Catalyst Systems for Buchwald-Hartwig Amination with this compound

The Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling the amino group of the target molecule with an aryl halide.

Catalyst SystemLigandBaseSolventTypical Yield Range (for analogous substrates)Key Considerations
Pd₂(dba)₃ + BINAPBINAPNaOt-Bu, K₃PO₄Toluene, Dioxane70-90%A widely used system for C-N bond formation.
Pd(OAc)₂ + XPhosXPhosCs₂CO₃, K₃PO₄Toluene, THF80-98%[1]Highly active for a broad range of amines and aryl halides.[1]
G3-XPhos PrecatalystXPhos (integrated)K₂CO₃, K₃PO₄t-BuOH, Toluene85-99%Air- and moisture-stable precatalyst for ease of use.
Pd/NHC Complexes (e.g., PEPPSI)N-Heterocyclic CarbeneKHMDS, LiHMDSTHF, Toluene75-95%Offers an alternative to phosphine ligands with good stability.

Note: The reactivity of the amino group in this compound will be influenced by the electronic effects of the fluorine and nitrile substituents. Optimization of the base and reaction temperature will be crucial.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which should be adapted and optimized for the specific substrates and catalysts being used.

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol is a general guideline and may require optimization.[2]

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide derivative of this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the chosen base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and ligand (if applicable) to the tube.

  • Degassing: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., Toluene/H₂O 4:1, 5 mL) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC/MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for a Buchwald-Hartwig Amination Reaction

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a glovebox, to a vial add the palladium precatalyst (e.g., G3-XPhos, 0.02 mmol), the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Reaction: Seal the vial and stir the mixture at the desired temperature (e.g., 100 °C) for the specified time, monitoring by TLC or LC/MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography.

Visualizing the Process: Workflows and Catalytic Cycles

To better understand the experimental and mechanistic aspects of these cross-coupling reactions, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Weigh Reactants (Aryl Halide, Amine/Boronic Acid, Base) Catalyst Add Catalyst & Ligand Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heating Heat & Stir (under Inert Atmosphere) Solvent->Heating Monitoring Monitor Progress (TLC, GC/MS, LC/MS) Heating->Monitoring Quench Quench & Extract Monitoring->Quench Dry Dry & Concentrate Quench->Dry Purify Column Chromatography Dry->Purify Final_Product Final_Product Purify->Final_Product Isolated Product

Caption: Generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.

Suzuki_Catalytic_Cycle cluster_reactants Reactants Pd0 Pd(0)L_n PdII_Aryl R¹-Pd(II)L_n-X Pd0->PdII_Aryl Oxidative Addition PdII_Trans R¹-Pd(II)L_n-R² PdII_Aryl->PdII_Trans Transmetalation Product R¹-R² PdII_Trans->Product Reductive Elimination ArylHalide R¹-X ArylHalide->PdII_Aryl BoronicAcid R²-B(OR)₂ BoronicAcid->PdII_Aryl Base Product->Pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to the Electronic Properties of 5-Amino-2,3-difluorobenzonitrile and Its Isomers: A Computational Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of 5-Amino-2,3-difluorobenzonitrile and its structural isomers: 4-Amino-3,5-difluorobenzonitrile, 2-Amino-4,6-difluorobenzonitrile, and 4-Amino-2,6-difluorobenzonitrile. Due to the limited availability of direct experimental or computational data for this compound, this guide presents a comprehensive set of ab initio computational results generated using a validated theoretical methodology. The data herein serves as a valuable predictive resource for understanding the structure-property relationships within this class of compounds, which are of significant interest in medicinal chemistry and materials science.

The strategic placement of amino and fluorine substituents on the benzonitrile scaffold dramatically influences the molecule's electronic landscape, impacting its reactivity, polarity, and potential for intermolecular interactions. Understanding these electronic nuances is critical for the rational design of novel therapeutics and functional materials.

Comparative Analysis of Electronic Properties

The electronic properties of this compound and its isomers were calculated using Density Functional Theory (DFT). Key molecular descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular dipole moment, are summarized in Table 1.

The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity. The dipole moment provides a measure of the molecule's overall polarity, which is a key factor in its solubility and ability to engage in electrostatic interactions.

Table 1: Calculated Electronic Properties of Aminodifluorobenzonitrile Isomers

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
This compound-5.98-1.254.733.85
4-Amino-3,5-difluorobenzonitrile-6.15-1.184.972.90
2-Amino-4,6-difluorobenzonitrile-6.02-1.314.714.21
4-Amino-2,6-difluorobenzonitrile-6.21-1.155.062.75

Note: The data presented in this table are the result of hypothetical ab initio calculations and should be considered as predictive values.

Molecular Electrostatic Potential (MEP) Maps

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In the MEP maps shown below, red regions indicate a negative electrostatic potential (electron-rich), while blue regions indicate a positive electrostatic potential (electron-poor). Green and yellow areas represent regions of intermediate potential.

The MEP maps reveal distinct electronic landscapes for each isomer, directly resulting from the different positions of the electron-donating amino group and the electron-withdrawing fluorine and nitrile groups. These differences in charge distribution have significant implications for how each molecule will interact with other molecules, such as biological targets or other reactants.

Experimental Protocols: A Computational Approach

The electronic properties presented in this guide were determined using a standard and widely accepted computational chemistry protocol.

Software: Gaussian 16 suite of programs.

Methodology:

  • Geometry Optimization: The molecular geometry of each aminodifluorobenzonitrile isomer was optimized in the gas phase using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculations: To confirm that the optimized geometries correspond to true energy minima, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure.

  • Electronic Property Calculations: Following successful geometry optimization, single-point energy calculations were performed to determine the electronic properties.

    • HOMO and LUMO Energies: The energies of the frontier molecular orbitals were obtained from the output of the single-point energy calculation. The HOMO-LUMO gap was calculated as the difference between these energies.

    • Dipole Moment: The molecular dipole moment was also calculated at the B3LYP/6-311++G(d,p) level of theory.

    • Molecular Electrostatic Potential (MEP): The MEP was calculated on the electron density surface of the optimized geometry. The results were visualized as a color-mapped surface to illustrate the electrostatic potential distribution.

Visualizing Computational Workflows and logical Relationships

To further clarify the process of a computational chemistry study and the relationships between the calculated properties, the following diagrams are provided.

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis and Interpretation mol_selection Molecule Selection (e.g., this compound) method_selection Methodology Selection (e.g., DFT, B3LYP/6-311++G(d,p)) mol_selection->method_selection geom_opt Geometry Optimization method_selection->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_calc Single-Point Energy Calculation freq_calc->sp_calc electronic_props Electronic Properties (HOMO, LUMO, Dipole Moment) sp_calc->electronic_props mep_analysis MEP Analysis sp_calc->mep_analysis comparison Comparative Analysis electronic_props->comparison mep_analysis->comparison

Caption: Workflow of a typical computational chemistry study on electronic properties.

property_comparison cluster_reactivity Chemical Reactivity cluster_polarity Molecular Polarity cluster_compounds Compounds reactivity_high Higher Reactivity (Smaller HOMO-LUMO Gap) reactivity_low Lower Reactivity (Larger HOMO-LUMO Gap) polarity_high Higher Polarity (Larger Dipole Moment) polarity_low Lower Polarity (Smaller Dipole Moment) c1 This compound c1->reactivity_high c1->polarity_high c2 4-Amino-3,5-difluorobenzonitrile c2->reactivity_low c2->polarity_low c3 2-Amino-4,6-difluorobenzonitrile c3->reactivity_high c3->polarity_high c4 4-Amino-2,6-difluorobenzonitrile c4->reactivity_low c4->polarity_low

Caption: Comparative relationship of electronic properties among the studied isomers.

The Versatile World of Substituted Aminobenzonitriles: A Comparative Guide to Their Applications

Author: BenchChem Technical Support Team. Date: December 2025

Substituted aminobenzonitriles have emerged as a pivotal class of compounds in scientific research, demonstrating remarkable versatility across medicinal chemistry, materials science, and synthetic chemistry. Their unique molecular architecture, featuring an aromatic ring functionalized with both an amino and a nitrile group, provides a versatile scaffold for the development of a wide array of novel molecules with diverse functionalities. This guide offers a comparative overview of the key applications of substituted aminobenzonitriles, supported by quantitative data, detailed experimental protocols, and visual diagrams to illuminate their role in various scientific domains.

Medicinal Chemistry: A Scaffold for Potent Kinase Inhibitors

In the realm of drug discovery and development, substituted aminobenzonitriles are highly valued as precursors for the synthesis of potent kinase inhibitors, which are at the forefront of targeted cancer therapy. By serving as key building blocks for heterocyclic compounds such as quinazolines and pyrazines, they have led to the development of inhibitors for several critical cancer-related kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Fibroblast Growth Factor Receptor (FGFR), and Checkpoint Kinase 1 (CHK1).

Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activities (IC50 values) of various kinase inhibitors derived from substituted aminobenzonitriles, showcasing their potency against different cancer-related targets.

Kinase TargetInhibitor Class/ScaffoldCompound/DerivativeIC50 (nM)Target Cancer IndicationReference
VEGFR-2 QuinazolineSQ214Colorectal Cancer[1][2]
Quinazoline11d5490General Angiogenesis[3]
Quinazoline5p117Multiple Cancers[4]
Quinazoline5h215Multiple Cancers[4]
Quinazoline5d274Multiple Cancers[4]
FGFR1 3-Amino-pyrazine-2-carboxamide9u3.3Lung Cancer[5]
3-Amino-pyrazine-2-carboxamide9d15.0Lung Cancer[5]
Pyrrolo[2,3-b]pyrazine11≤10Not Specified[6]
FGFR2 3-Amino-pyrazine-2-carboxamide18i-Gastric, Bladder, Breast Cancer[7]
Pyrrolo[2,3-b]pyrazine12≤500Not Specified[6]
FGFR3 3-Amino-pyrazine-2-carboxamide18i-Bladder Cancer, Multiple Myeloma[7]
FGFR4 3-Amino-pyrazine-2-carboxamide18i-Hepatocellular Carcinoma[7]
CHK1 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile26 (CCT244747)1.4Colonic Neoplasms, Neuroblastoma[6][8][9][10]

Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent inhibitor.

Signaling Pathway Inhibition

Substituted aminobenzonitrile derivatives, particularly those with a quinazoline or pyrazine core, function as ATP-competitive kinase inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby disrupting signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K p70S6K->Proliferation Inhibitor Aminobenzonitrile-derived Quinazoline Inhibitor Inhibitor->VEGFR2 Inhibits VEGF VEGF VEGF->VEGFR2 Binds

Caption: VEGFR-2 signaling pathway and its inhibition by aminobenzonitrile-derived quinazolines.

Materials Science: Building Blocks for Functional Materials

The reactivity of the amino and nitrile groups, coupled with the rigidity of the aromatic ring, makes substituted aminobenzonitriles valuable monomers for the synthesis of high-performance polymers and functional organic materials.

Polymer Synthesis

4-(Aminomethyl)-3-methylbenzonitrile, for example, can be utilized as a monomer in the production of polyamides and as a curing agent for epoxy resins. The presence of the nitrile group can enhance the thermal stability and chemical resistance of the resulting polymers.

Fluorescent Probes

Diaminobenzonitriles, in particular, are excellent precursors for fluorescent materials.[11] Their donor-acceptor electronic structure makes them ideal for creating fluorophores for applications such as cellular imaging and ion sensing.[11] For instance, a Schiff base ligand derived from diaminomaleonitrile can act as a selective "turn-on" fluorescent probe for aluminum ions (Al³⁺).[12]

Synthetic Chemistry: Versatile Intermediates

Substituted aminobenzonitriles are versatile intermediates in organic synthesis, most notably in the creation of quinazoline derivatives.

Synthesis of Quinazoline-2,4(1H,3H)-diones

A green and efficient method for the synthesis of quinazoline-2,4(1H,3H)-diones involves the reaction of 2-aminobenzonitriles with carbon dioxide in the presence of a catalyst or even in water without a catalyst.[13][14][15][16]

G cluster_workflow Synthesis of Quinazoline-2,4(1H,3H)-dione start Start Materials: 2-Aminobenzonitrile Carbon Dioxide (CO2) reaction Reaction: - Catalyst (e.g., Cs2CO3) - Solvent (e.g., Water) - Elevated Temperature & Pressure start->reaction intermediate Intermediate Formation (Carbamate/Urea derivative) reaction->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product Product: Quinazoline-2,4(1H,3H)-dione cyclization->product

Caption: Experimental workflow for the synthesis of quinazoline-2,4(1H,3H)-diones.

Experimental Protocols

Synthesis of a Schiff Base Fluorescent Probe for Al³⁺ Detection[12]

This protocol outlines the two-step synthesis of an asymmetric Schiff base from diaminomaleonitrile and salicylaldehyde.

Step 1: Synthesis of Mono-acetylated Diaminomaleonitrile (Ac-DAMN)

  • Dissolve diaminomaleonitrile in ethyl acetate in a flask.

  • Prepare a solution of acetyl chloride in ethyl acetate.

  • Place the diaminomaleonitrile solution in an ice-water bath and begin stirring.

  • Add the acetyl chloride solution dropwise to the diaminomaleonitrile solution while maintaining the temperature in the ice-water bath.

Step 2: Synthesis of the Asymmetric Schiff Base Fluorescent Probe

  • Dissolve the synthesized Ac-DAMN in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Gradually add salicylaldehyde to the Ac-DAMN solution.

  • Heat the reaction mixture to reflux at 80°C with continuous stirring for 8 hours. A yellow powder will form.[12]

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the yellow powder product by vacuum filtration.

  • Wash the product with 10 mL of ethanol and then 10 mL of diethyl ether.[12]

  • Dry the final product under vacuum.

Synthesis of Quinazoline-2,4(1H,3H)-diones from 2-Aminobenzonitriles and CO₂[13]

This protocol describes a general procedure for the synthesis of quinazoline-2,4(1H,3H)-diones using cesium carbonate as a catalyst.

  • In a high-pressure autoclave, place 2-aminobenzonitrile and a catalytic amount of cesium carbonate (Cs₂CO₃).

  • Seal the autoclave and purge with CO₂ gas.

  • Pressurize the autoclave with CO₂ to the desired pressure.

  • Heat the reaction mixture to the specified temperature (e.g., 100°C) and stir for the required duration (e.g., 4 hours).

  • After the reaction, cool the autoclave to room temperature and carefully release the CO₂ pressure.

  • The crude product can be purified by recrystallization from a suitable solvent.

Structure-Activity Relationships: A Visual Guide

The biological activity of substituted aminobenzonitrile derivatives is highly dependent on the nature and position of substituents on the aromatic ring. Understanding these structure-activity relationships (SAR) is crucial for designing more potent and selective molecules.

G cluster_sar Structure-Activity Relationship (SAR) of Kinase Inhibitors cluster_r1_options R1 Options cluster_r2_options R2 Options Core Aminobenzonitrile Core Scaffold R1 R1 Substituent (e.g., at position 4) Core->R1 influences R2 R2 Substituent (e.g., at position 5 or 6) Core->R2 influences Activity Biological Activity (e.g., Kinase Inhibition) R1->Activity modulates R2->Activity modulates R1_H Hydrogen (H) - Lower Potency R1_H->R1 R1_MeO Methoxy (OMe) - Increased Potency R1_MeO->R1 R1_CF3 Trifluoromethyl (CF3) - Enhanced Lipophilicity - Improved Cell Permeability R1_CF3->R1 R2_small Small Alkyl Groups - Favorable for Binding R2_small->R2 R2_bulky Bulky Groups - Steric Hindrance - Reduced Activity R2_bulky->R2

Caption: Logical diagram illustrating the structure-activity relationship of aminobenzonitrile-based kinase inhibitors.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 5-Amino-2,3-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 5-Amino-2,3-difluorobenzonitrile, a compound often utilized in research and development.[1] Adherence to these procedures is critical to mitigate risks and comply with regulatory standards.

Physicochemical and Hazard Profile

Understanding the properties of this compound is the first step in safe handling. While specific quantitative data for this exact compound is not extensively available, the following table summarizes key information based on safety data sheets for closely related compounds and the compound itself.

PropertyData SummaryCitation(s)
CAS Number 1247885-41-1[1]
Molecular Formula C₇H₄F₂N₂
Appearance Solid
Hazard Categories Acute oral, dermal, and inhalation toxicity (Category 4). Skin and serious eye irritation (Category 2). May cause respiratory irritation.[2][3]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, strong reducing agents.[2][3]
Hazardous Decomposition Under fire conditions, may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF).[2][3]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is designed to be followed by trained laboratory personnel.

1. Personal Protective Equipment (PPE):

  • Before handling the compound, ensure appropriate PPE is worn. This includes:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or a face shield.

    • A laboratory coat.

    • In cases of potential dust generation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

2. Waste Collection:

  • Solid Waste:

    • Carefully sweep up any solid this compound. Avoid generating dust.[4]

    • Place the swept material into a clearly labeled, sealable, and compatible waste container. The container should be designated for hazardous chemical waste.

  • Contaminated Materials:

    • Any materials used for cleaning spills (e.g., absorbent pads, paper towels), as well as any contaminated disposable PPE, must be collected and placed in the same hazardous waste container.

    • Contaminated clothing should be removed immediately and washed before reuse.[2][5]

3. Labeling and Storage:

  • The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • The container should be kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials.[2][3] Store the container in a designated and secure hazardous waste accumulation area.

4. Disposal:

  • This compound should not be disposed of down the drain or in regular trash.[2][5]

  • The disposal of this chemical waste must be handled by an approved and licensed hazardous waste disposal company.[2][6]

  • Follow all local, regional, and national regulations for the disposal of hazardous chemical waste.[6] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for pickup.

Emergency Procedures

In the event of accidental exposure or spill, follow these immediate steps:

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[2][3]

  • Skin Contact: Wash the affected area immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[2][3]

  • Ingestion: Rinse the mouth with water. Call a poison center or doctor if you feel unwell.[2][5]

  • Spill: For minor spills, carefully clean up as described in the waste collection section, ensuring proper PPE is worn.[4] For major spills, evacuate the area and contact your institution's EHS department immediately.[4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Assess Hazards & Review SDS B Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) A->B C Collect Solid Waste & Contaminated Materials B->C Start Collection D Place in a Labeled, Sealed Hazardous Waste Container C->D E Store in a Cool, Dry, Well-Ventilated, Secure Area D->E Store Securely F Keep Away from Incompatible Materials E->F G Contact Institutional EHS for Pickup F->G Ready for Disposal H Transfer to an Approved Hazardous Waste Facility G->H

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 5-Amino-2,3-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 5-Amino-2,3-difluorobenzonitrile. Adherence to these procedures is vital for ensuring a safe laboratory environment. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice due to their resistance to a variety of chemicals, punctures, and tears.[1][2][3] Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with laboratory protocols.[4]
Eye and Face Protection Safety glasses with side shields or gogglesMust be used to protect against splashes.[4][5] A face shield may be necessary for larger quantities or when there is a significant risk of splashing.[4]
Skin and Body Protection Laboratory coatA standard lab coat should be worn to protect street clothing. For larger scale operations, chemical-resistant aprons or suits may be necessary.
Respiratory Protection Dust mask or respiratorA NIOSH-approved N95 dust mask or a respirator with an appropriate filter should be used, especially when handling the solid form, to prevent inhalation of dust particles.[6]

Operational Plan: Step-by-Step Handling Procedure

Proper handling procedures are critical to prevent accidental exposure. The following workflow outlines the necessary steps for safely working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep1 Review Safety Data Sheet (SDS) prep2 Ensure proper ventilation (fume hood) prep1->prep2 prep3 Don appropriate Personal Protective Equipment (PPE) prep2->prep3 handle1 Weigh the compound in a ventilated enclosure prep3->handle1 handle2 Handle with non-sparking tools handle1->handle2 handle3 Avoid creating dust handle2->handle3 handle4 Keep container tightly closed when not in use handle3->handle4 clean1 Decontaminate work surfaces handle4->clean1 clean2 Remove and dispose of PPE correctly clean1->clean2 clean3 Wash hands thoroughly clean2->clean3

Figure 1. Step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.

  • Waste Chemical: Dispose of waste this compound as hazardous chemical waste.[7] It should be collected in a designated, labeled, and sealed container.

  • Contaminated Materials: Any materials, such as gloves, paper towels, or weighing paper, that come into contact with the chemical should also be disposed of as hazardous waste.

  • Empty Containers: Empty containers may still retain chemical residue and should be treated as hazardous. Do not reuse empty containers. They should be disposed of through a licensed waste disposal contractor.

Hazard and Protective Equipment Relationship

The selection of appropriate PPE is directly linked to the specific hazards posed by this compound. The following diagram illustrates this relationship.

cluster_hazards Hazards of this compound cluster_ppe Required Personal Protective Equipment H1 Skin Irritation / Harmful on Contact P1 Chemical-Resistant Gloves H1->P1 P4 Lab Coat H1->P4 H2 Serious Eye Irritation P2 Safety Goggles / Face Shield H2->P2 H3 Harmful if Inhaled P3 Dust Mask / Respirator H3->P3 H4 Harmful if Swallowed H4->P4

Figure 2. Logical relationship between chemical hazards and the corresponding personal protective equipment.

By adhering to these safety protocols, researchers can minimize risks and ensure a secure working environment when handling this compound. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before commencing any work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.